7-Hydroxy Granisetron-d3
Description
BenchChem offers high-quality 7-Hydroxy Granisetron-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy Granisetron-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNKCLOYSRHCJ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Hydroxy Granisetron-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 7-Hydroxy Granisetron-d3, a key analytical tool in the development and study of the antiemetic drug Granisetron. This document details its chemical properties, synthesis, and application as an internal standard in pharmacokinetic and metabolic research. It also explores the underlying mechanism of action of Granisetron, providing context for the importance of its metabolites.
Introduction
7-Hydroxy Granisetron-d3 is the deuterium-labeled analog of 7-Hydroxy Granisetron, the primary and major metabolite of Granisetron.[1] Granisetron is a potent and highly selective serotonin 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[2][3] The deuterated form, 7-Hydroxy Granisetron-d3, serves as an indispensable internal standard for the accurate quantification of 7-Hydroxy Granisetron in biological matrices using mass spectrometry-based assays.[4] Its use significantly improves the precision and accuracy of bioanalytical methods by correcting for variations in sample preparation and instrument response.[1]
Chemical and Physical Properties
The chemical and physical properties of 7-Hydroxy Granisetron and its deuterated analog are summarized in the table below.
| Property | 7-Hydroxy Granisetron | 7-Hydroxy Granisetron-d3 Hydrochloride |
| IUPAC Name | 7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide[5] | 7-Hydroxy-1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide hydrochloride[6] |
| Molecular Formula | C18H24N4O2[5] | C18H21D3N4O2・HCl[7] |
| Molecular Weight | 328.4 g/mol [5] | 367.89 g/mol [7] |
| CAS Number | 99217-68-2 (unlabeled) | 2124272-03-1[7] |
| Melting Point | Not specified | >190° C (decomposition)[8] |
| Appearance | Not specified | Not specified |
Synthesis
The synthesis of 7-Hydroxy Granisetron hydrochloride has been described. A common method involves the reaction of Granisetron with a suitable hydroxylating agent. A general procedure is outlined below:
Synthesis of 7-Hydroxygranisetron Hydrochloride: [9]
-
Granisetron (60.0 g) and toluene (12 parts) are charged to a suitable reactor and heated to dissolution.
-
Concentrated hydrochloric acid (1.1 eq) is added dropwise while maintaining the temperature at 50 to 60° C.
-
The resulting suspension is distilled at below 80° C to two-thirds of its volume and then cooled to below 10° C.
-
The solid is collected and dried to provide granisetron hydrochloride.
The following diagram illustrates a logical workflow for the synthesis and purification of 7-Hydroxy Granisetron-d3 for use as an analytical standard.
References
- 1. veeprho.com [veeprho.com]
- 2. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 4. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Hydroxy Granisetron-d3 Hydrochloride | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. 7-Hydroxy Granisetron-d3 Hydrochloride | CAS#:2124272-03-1 | Chemsrc [chemsrc.com]
- 9. Synthesis routes of 7-Hydroxygranisetron hydrochloride [benchchem.com]
Technical Guide: 7-Hydroxy Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 7-Hydroxy Granisetron-d3, a deuterated analog of a major active metabolite of Granisetron. This document is intended for use by researchers, scientists, and professionals in drug development and related fields.
Core Compound Information
7-Hydroxy Granisetron-d3 is the deuterated form of 7-Hydroxy Granisetron, which is a significant metabolite of Granisetron. Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, widely used in the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. The introduction of deuterium (d3) atoms provides a stable isotope-labeled internal standard essential for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.
Quantitative Data
The following table summarizes the key quantitative data for 7-Hydroxy Granisetron-d3 Hydrochloride, the common salt form of this compound.
| Property | Value | Source |
| CAS Number | 2124272-03-1 | [1] |
| Molecular Formula | C₁₈H₂₁D₃N₄O₂·HCl | [1] |
| Molecular Weight | 367.89 g/mol | [1] |
| Appearance | White to Pale Purple Solid | [2] |
| Storage Conditions | -20°C Freezer, Under inert atmosphere | [2] |
| Solubility | Methanol (Slightly), Water (Slightly) | [2] |
| Melting Point | >190° C (decomposition) | [3] |
Metabolic Pathway of Granisetron
The primary metabolic pathway of Granisetron involves hydroxylation to form 7-Hydroxy Granisetron. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme system in the liver.
Experimental Protocols
Synthesis of 7-Hydroxy Granisetron Hydrochloride (Non-deuterated)
Materials:
-
Granisetron
-
Toluene
-
Concentrated Hydrochloric Acid
Procedure:
-
Charge a suitable reactor with Granisetron (60.0 g) and toluene (12 parts).
-
Heat the mixture to achieve complete dissolution of the Granisetron.
-
While maintaining the temperature between 50°C and 60°C, add concentrated hydrochloric acid (1.1 equivalents) dropwise.
-
Distill the resulting suspension at a temperature below 80°C until the volume is reduced to two-thirds of the original volume.
-
Cool the mixture to below 10°C to allow for precipitation of the product.
-
Collect the solid product by filtration.
-
Dry the collected solid to yield Granisetron Hydrochloride (53.6-67 g).[4]
Note: This procedure describes the synthesis of the non-deuterated hydrochloride salt and is provided as a general reference.
Quantification of 7-Hydroxy Granisetron in Human Plasma and Urine by LC-MS/MS
This section details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Granisetron and its major metabolite, 7-Hydroxy Granisetron, in human plasma and urine. 7-Hydroxy Granisetron-d3 is used as an internal standard in this assay.[5]
Materials and Reagents:
-
7-Hydroxy Granisetron-d3 (Internal Standard)
-
Acetonitrile
-
Ammonium formate
-
Formic acid
-
Human plasma and urine samples
Instrumentation:
-
Liquid Chromatograph
-
Tandem Mass Spectrometer
-
Xselect HSS T3 analytical column
Chromatographic Conditions:
-
Mobile Phase: 20% acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4)
-
Flow Rate: Isocratic
-
Column: Xselect HSS T3
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple reaction monitoring (MRM)
Sample Preparation:
-
Spike human plasma or urine samples with the internal standard (7-Hydroxy Granisetron-d3).
-
Perform protein precipitation or another suitable extraction method.
-
Inject the supernatant/extract into the LC-MS/MS system.
Validation Parameters:
-
Linearity:
-
Plasma: 0.1-100 ng/mL for 7-Hydroxy Granisetron
-
Urine: 2-1000 ng/mL for 7-Hydroxy Granisetron
-
-
Accuracy: >85%
-
Precision (CV): <10%
This method has been successfully applied to clinical pharmacokinetic studies.[5]
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of 7-Hydroxy Granisetron in biological samples using 7-Hydroxy Granisetron-d3 as an internal standard.
References
- 1. scbt.com [scbt.com]
- 2. 7-Hydroxy Granisetron-d3 Hydrochloride | 2124272-03-1 [amp.chemicalbook.com]
- 3. 7-Hydroxy Granisetron-d3 Hydrochloride | CAS#:2124272-03-1 | Chemsrc [chemsrc.com]
- 4. Synthesis routes of 7-Hydroxygranisetron hydrochloride [benchchem.com]
- 5. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 7-Hydroxy Granisetron-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-Hydroxy Granisetron-d3, a critical tool for researchers in analytical chemistry and drug metabolism. This deuterated analog of the primary active metabolite of Granisetron serves as an indispensable internal standard for mass spectrometry-based quantification.
Introduction
7-Hydroxy Granisetron is the principal active metabolite of Granisetron, a potent 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy and radiotherapy. The use of a stable isotope-labeled internal standard, such as 7-Hydroxy Granisetron-d3, is essential for accurate and precise quantification of 7-Hydroxy Granisetron in biological matrices. The deuterium labeling introduces a mass shift that allows for clear differentiation between the analyte and the internal standard in mass spectrometric analysis, without significantly altering the chemical and physical properties. This guide details the availability of 7-Hydroxy Granisetron-d3, its key properties, and typical experimental applications.
Supplier and Availability
7-Hydroxy Granisetron-d3, often supplied as the hydrochloride salt, is available from several specialized chemical suppliers. The product is intended for research use only.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Veeprho | 7-Hydroxy Granisetron-D3 | N/A | C₁₈H₂₁D₃N₄O₂ | 331.44 | Deuterium-labeled analog of Granisetron.[1] |
| Santa Cruz Biotechnology | 7-Hydroxy Granisetron-d3 Hydrochloride | 2124272-03-1 | C₁₈H₂₁D₃N₄O₂·HCl | 367.89 | Biochemical for proteomics research.[2] |
| BOC Sciences | 7-Hydroxy Granisetron-d3 HCl | 2124272-03-1 | Not Specified | Not Specified | Labeled Granisetron metabolite with purity >95%.[] |
| ChemSrc | 7-Hydroxy Granisetron-d3 Hydrochloride | 2124272-03-1 | C₁₈H₂₂D₃ClN₄O₂ | 367.885 | Provides physical and chemical properties.[4] |
| MedChemExpress | 7-Hydroxy Granisetron-d3 | 2124272-02-0 | C₁₈H₂₁D₃N₄O₂ | 331.43 | Deuterium labeled 7-Hydroxy Granisetron.[5] |
| BenchChem | 7-Hydroxy Granisetron-d3 | Not Specified | C₁₈H₂₄N₄O | 312.4 | For in-vitro studies only.[6] |
| Daicel Pharma | 7-Hydroxy Granisetron-D3 | 133841-15-3 (Unlabelled) | C₁₈H₂₁D₃N₄O₂ | 331.43 | Offers a detailed Certificate of Analysis.[7] |
| Toronto Research Chemicals (TRC) | 7-Hydroxy Granisetron-d3 Hydrochloride | 2124272-03-1 | Not Specified | Not Specified | Available in various quantities.[8][9] |
| LGC Standards | 7-Hydroxy Granisetron-d3 Hydrochloride | 2124272-03-1 | Not Specified | Not Specified | High-quality reference standards.[10] |
Physicochemical Properties
A summary of the key physicochemical properties of 7-Hydroxy Granisetron-d3 is provided below.
| Property | Value | Source |
| Chemical Name | 7-Hydroxy-1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide hydrochloride | LGC Standards |
| Purity | >95% | BOC Sciences[] |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d3) (for related Granisetron-d3) | Cayman Chemical[11] |
| Melting Point | >190° C (dec.) | ChemSrc[4] |
| Appearance | Solid | Cayman Chemical[11] |
| Solubility | Soluble in Methanol | Cayman Chemical[11] |
Chemical Structure
The chemical structure of 7-Hydroxy Granisetron-d3 is presented below. The deuterium atoms are typically located on the N-methyl group of the indazole ring.
Caption: Chemical structure of 7-Hydroxy Granisetron-d3.
Experimental Protocols
7-Hydroxy Granisetron-d3 is primarily used as an internal standard in quantitative bioanalytical methods, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published literature for the quantification of 7-Hydroxy Granisetron in biological samples.
Sample Preparation
Biological samples (e.g., plasma, urine) are prepared to extract the analyte and internal standard while removing interfering substances.
-
Protein Precipitation: A common method involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): This method uses a solid-phase packing material to selectively adsorb the analyte and internal standard, which are then eluted with a suitable solvent.
LC-MS/MS Analysis
The prepared samples are injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography (LC): A reversed-phase C18 column is typically used to separate 7-Hydroxy Granisetron and its d3-labeled internal standard from other sample components. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect the precursor-to-product ion transitions for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 7-Hydroxy Granisetron | Varies by instrument | Varies by instrument |
| 7-Hydroxy Granisetron-d3 | Varies by instrument | Varies by instrument |
Note: Specific m/z values need to be optimized for the instrument used.
Data Analysis and Quantification
The concentration of 7-Hydroxy Granisetron in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Experimental Workflow
The following diagram illustrates a typical workflow for the use of 7-Hydroxy Granisetron-d3 as an internal standard in a pharmacokinetic study.
Caption: General workflow for bioanalytical quantification.
Conclusion
7-Hydroxy Granisetron-d3 is a vital tool for researchers engaged in the development and analysis of Granisetron. Its use as an internal standard ensures the reliability and accuracy of quantitative data in complex biological matrices. The information provided in this guide serves as a comprehensive resource for sourcing and applying this essential research chemical. For specific applications, it is recommended to consult the detailed product information and Certificate of Analysis provided by the supplier and to refer to relevant scientific literature for validated analytical methods.
References
- 1. veeprho.com [veeprho.com]
- 2. scbt.com [scbt.com]
- 4. 7-Hydroxy Granisetron-d3 Hydrochloride | CAS#:2124272-03-1 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 7-Hydroxy Granisetron-d3 | Benchchem [benchchem.com]
- 7. Granisetron Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. Toronto Research Chemicals 0.5MG 7-Hydroxy Granisetron-d3 Hydroch..loride, | Fisher Scientific [fishersci.fr]
- 9. Toronto Research Chemicals 1MG 7-Hydroxy Granisetron-d3 Hydroch..loride, | Fisher Scientific [fishersci.fr]
- 10. 7-Hydroxy Granisetron-d3 Hydrochloride | LGC Standards [lgcstandards.com]
- 11. caymanchem.com [caymanchem.com]
The Role of 7-Hydroxy Granisetron in Granisetron Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Granisetron, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly in the context of chemotherapy and radiotherapy. Its clinical efficacy is intrinsically linked to its metabolic fate within the body. This technical guide provides an in-depth exploration of the pivotal role of its major metabolite, 7-Hydroxy Granisetron, in the overall metabolism of the parent drug. We will delve into the enzymatic pathways governing its formation, its pharmacokinetic profile, and its pharmacological activity, supported by quantitative data, detailed experimental protocols, and visual representations of the core biological and experimental processes.
Introduction
Granisetron exerts its antiemetic effects by blocking serotonin from binding to 5-HT3 receptors in the central nervous system and the gastrointestinal tract.[1] The biotransformation of granisetron is a critical determinant of its therapeutic action and clearance. The primary metabolic pathways involve N-demethylation and aromatic ring oxidation, leading to the formation of several metabolites.[1] Among these, 7-Hydroxy Granisetron has been identified as a major metabolite.[2] Understanding the nuances of its formation, subsequent metabolism, and pharmacological contribution is paramount for a comprehensive grasp of granisetron's clinical pharmacology.
Metabolic Pathway of Granisetron to 7-Hydroxy Granisetron
The metabolism of granisetron is primarily hepatic.[1] The main routes of biotransformation are 7-hydroxylation and 9'-N-demethylation.[2]
-
Formation of 7-Hydroxy Granisetron: The hydroxylation of granisetron at the 7th position of the indazole ring is the principal metabolic pathway.[2] This reaction is almost exclusively catalyzed by the cytochrome P450 enzyme CYP1A1 .[3] Studies using human liver microsomes have demonstrated a strong correlation between granisetron 7-hydroxylase activity and CYP1A1 activity.[3] Furthermore, the formation of 7-Hydroxy Granisetron was completely inhibited by an anti-human CYP1A1 antibody.[3]
-
Formation of 9'-Desmethylgranisetron: The demethylation at the 9' position is a secondary metabolic route. This pathway is preferentially catalyzed by CYP3A4 .[3]
The interplay between these two pathways can exhibit marked inter-individual differences.[3]
Quantitative Data: Pharmacokinetics of Granisetron
The pharmacokinetic profile of granisetron has been well-characterized in various populations. However, detailed pharmacokinetic data for 7-Hydroxy Granisetron in humans remains limited in the publicly available literature. The following table summarizes the key pharmacokinetic parameters for the parent drug, granisetron.
| Parameter | Healthy Volunteers | Cancer Patients | Reference(s) |
| Cmax (ng/mL) | 6.93 ± 1.90 | - | [4] |
| Tmax (h) | 1.35 ± 0.29 | - | [4] |
| t1/2 (h) | 5.59 ± 1.87 | Prolonged (up to 5-fold) | [4][5] |
| CL/F (L/h) | 54.23 ± 16.08 | - | [4] |
| AUC0-24 (ng·h/mL) | 36.61 ± 8.87 | - | [4] |
| AUC0-∞ (ng·h/mL) | 39.32 ± 9.36 | Generally smaller interindividual variations than healthy subjects | [4][5] |
| Vd(β) (L/kg) | - | Smaller interindividual variations than healthy subjects | [5] |
| Urinary Excretion (unchanged) | ~11-15% of oral dose | ~15% of dose | [5][6] |
Experimental Protocols
In Vitro Metabolism of Granisetron in Human Liver Microsomes
This protocol outlines a general procedure to investigate the metabolism of granisetron to 7-Hydroxy Granisetron using human liver microsomes.
Objective: To determine the formation of 7-Hydroxy Granisetron from granisetron in the presence of human liver microsomes and to identify the major P450 enzymes involved.
Materials:
-
Granisetron hydrochloride
-
7-Hydroxy Granisetron (as a reference standard)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
CYP1A1 and CYP3A4 specific inhibitors (e.g., α-naphthoflavone and ketoconazole, respectively)
-
Anti-human CYP1A1 and anti-human CYP3A4 antibodies
-
Acetonitrile (ACN)
-
Formic acid
-
Ultrapure water
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of granisetron in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Potassium phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration typically 0.1-0.5 mg/mL)
-
Granisetron solution (final concentrations ranging from low micromolar to assess high-affinity components, e.g., 1-100 µM)
-
For inhibition studies, pre-incubate the microsomes with the specific inhibitor or antibody for a defined period (e.g., 15 minutes) at 37°C before adding granisetron.
-
-
-
Initiation of the Reaction:
-
Pre-warm the plate/tubes to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with shaking for a specific time course (e.g., 0, 5, 15, 30, 60 minutes). Optimal incubation time for Vmax conditions has been suggested to be a minimum of 90 minutes with 30-40 µM granisetron.[8]
-
-
Termination of the Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
-
Sample Preparation for Analysis:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence and quantity of 7-Hydroxy Granisetron. A detailed analytical method is described in the next section.
-
References
- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of granisetron on in vitro metabolism of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of granisetron in adults and children with malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing granisetron as a specific CYP1A1 substrate in primary human hepatocytes: A comprehensive evaluation for drug development studies - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of deuterated Granisetron metabolites
An In-depth Technical Guide to the Physicochemical Properties of Deuterated Granisetron Metabolites
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the physicochemical properties of Granisetron and its primary metabolites, with a specific focus on the theoretical and practical implications of deuteration. Given the limited public availability of experimental data for deuterated metabolites, this guide synthesizes known data for the parent compounds with the established principles of the kinetic isotope effect to provide a predictive framework for researchers.
Introduction to Granisetron and the Role of Deuteration
Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist.[1] It is primarily used as an antiemetic to prevent nausea and vomiting associated with chemotherapy and radiotherapy.[1] Like many pharmaceuticals, Granisetron undergoes extensive hepatic metabolism, which influences its bioavailability and duration of action.[1]
Deuteration, the strategic replacement of hydrogen atoms with their stable heavy isotope, deuterium, is a key strategy in modern drug development to modulate a drug's metabolic profile.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[3] By reducing the rate of metabolism, deuteration can improve a drug's pharmacokinetic properties, potentially leading to a longer half-life, reduced dosing frequency, and lower patient-to-patient variability.[4]
Metabolic Pathways of Granisetron
Granisetron is metabolized in the liver primarily through oxidation and N-demethylation, reactions largely mediated by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily.[1] The two major metabolites identified in humans are 7-hydroxygranisetron and 9'-desmethylgranisetron.[1] These metabolites are subsequently conjugated before excretion.
The diagram below illustrates the primary metabolic transformation of Granisetron. Potential sites for deuteration are typically the C-H bonds that are broken during the rate-limiting steps of metabolism. For Granisetron, this would include the N-methyl group and the aromatic ring.
Physicochemical Data
Quantitative data on the are not publicly available. The following tables summarize the available experimental data for non-deuterated Granisetron and the computationally predicted data for its major non-deuterated metabolites. A qualitative assessment of the expected impact of deuteration is also provided.
Properties of Granisetron
| Property | Experimental Value | Predicted Impact of Deuteration | Reference |
| Molecular Formula | C₁₈H₂₄N₄O | C₁₈HₓDᵧN₄O (x+y=24) | [1] |
| Molecular Weight | 312.4 g/mol | Increase | [1] |
| Melting Point | 219 °C (HCl salt) | Minor, unpredictable change. May increase or decrease. | [1] |
| logP (Octanol/Water) | 2.6 | Minor, unpredictable change. | [1] |
| Aqueous Solubility | Freely soluble in water | Minor, unpredictable change. May slightly increase. |
Properties of Major Metabolites
The addition of a polar hydroxyl group (in 7-hydroxygranisetron) or the removal of a methyl group (in 9'-desmethylgranisetron) significantly alters the physicochemical properties relative to the parent drug. Hydroxylation typically increases polarity and water solubility while decreasing lipophilicity (logP). Demethylation slightly reduces molecular weight and can modestly increase polarity.
| Compound | Property | Predicted Value | Expected Impact of Deuteration on Metabolite | Reference |
| 7-Hydroxygranisetron | Molecular Formula | C₁₈H₂₄N₄O₂ | C₁₈HₓDᵧN₄O₂ (x+y=24) | [5] |
| Molecular Weight | 328.4 g/mol | Increase | [5] | |
| pKa | 8.90 ± 0.40 | Negligible change | [6] | |
| Melting Point | 225-230 °C (decomp) | Minor, unpredictable change | [6] | |
| logP | Lower than Granisetron | Minor, unpredictable change | - | |
| 9'-Desmethylgranisetron | Molecular Formula | C₁₇H₂₂N₄O | C₁₇HₓDᵧN₄O (x+y=22) | [7] |
| Molecular Weight | 298.4 g/mol | Increase | [7] | |
| XLogP3 | 2.3 | Minor, unpredictable change | [7] |
The Kinetic Isotope Effect (KIE) in Drug Design
The central rationale for developing deuterated Granisetron is to leverage the KIE to enhance its metabolic stability.
Experimental Protocols
Standardized protocols are essential for accurately determining the physicochemical properties that govern a drug's behavior.
Determination of pKa (Potentiometric Titration)
The ionization constant (pKa) is critical as it influences solubility and permeability across biological membranes. Potentiometric titration is a highly accurate method for its determination.[8]
-
Preparation: A stock solution of the test compound (e.g., 1-10 mM) is prepared in a suitable solvent (e.g., water, or a co-solvent like methanol for poorly soluble compounds). A reaction vessel is filled with a known volume of the solution.[9]
-
Calibration: The pH electrode is calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[10]
-
Titration: The solution is stirred continuously, and an inert gas (e.g., nitrogen) is purged through the solution to displace dissolved CO₂.[9] A standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound) is added in small, precise increments.[10]
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate until the pH reading is stable.[10]
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve, often calculated using the first or second derivative of the plot.[8]
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is the primary measure of a compound's lipophilicity. The shake-flask method is the gold-standard technique.[11][12]
-
Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate buffer at pH 7.4 for logD measurement) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then separated.[11]
-
Compound Addition: A precise amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble) to a known concentration.
-
Partitioning: A known volume of the compound-containing phase is mixed with a known volume of the other phase in a separation funnel or vial. The mixture is shaken until equilibrium is reached (e.g., for 1-2 hours).[13]
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to accelerate this process.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this ratio.
Determination of Metabolic Stability (In Vitro Liver Microsome Assay)
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[14]
-
Reagent Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a working concentration (e.g., 0.5 mg/mL). A solution of the test compound (e.g., 1 µM final concentration) is also prepared.[14][15]
-
Reaction Initiation: The microsomal suspension and test compound are pre-incubated at 37°C. The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.[16]
-
Incubation and Sampling: The reaction mixture is incubated at 37°C, often with gentle shaking. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[14]
-
Reaction Termination: The reaction in each aliquot is stopped (quenched) by adding a cold organic solvent, such as acetonitrile, which often contains an internal standard for analytical quantification.[16]
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated microsomal proteins.[16]
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted. The natural logarithm of this percentage versus time gives a linear slope (k). From this slope, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) are calculated.[15]
Conclusion
While direct experimental data on the remain proprietary, a robust understanding can be built from the known properties of the parent drug and its non-deuterated metabolites. The primary consequence of deuteration is the kinetic isotope effect, which serves to slow metabolism at specific sites, thereby altering the drug's pharmacokinetic profile. The effect of deuteration on bulk physicochemical properties such as pKa, logP, and solubility is generally considered minor and secondary to its profound impact on metabolic stability. The experimental protocols outlined herein provide a standardized framework for researchers to characterize novel deuterated compounds and their metabolites as they advance through the drug development pipeline.
References
- 1. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ar.bloomtechz.com [ar.bloomtechz.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 7-Hydroxy Granisetron Hydrochloride | C18H25ClN4O2 | CID 71749058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Hydroxygranisetron price,buy 7-Hydroxygranisetron - chemicalbook [chemicalbook.com]
- 7. 9'-Desmethyl Granisetron (Granisetron Impurity C) | C17H22N4O | CID 45038885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. jove.com [jove.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. mercell.com [mercell.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
An In-depth Technical Guide to the Isotopic Purity of 7-Hydroxy Granisetron-d3
Disclaimer: This technical guide provides a framework for understanding and evaluating the isotopic purity of 7-Hydroxy Granisetron-d3. As of the date of this document, specific quantitative data and detailed experimental protocols for this particular molecule are not publicly available. The information presented herein is based on established principles and common practices for the analysis of analogous deuterated pharmaceutical standards. Researchers should always refer to the Certificate of Analysis provided by their supplier for specific lot data.
Introduction
7-Hydroxy Granisetron-d3 is the deuterated analog of 7-Hydroxy Granisetron, a primary metabolite of the antiemetic drug Granisetron. In bioanalytical studies, particularly those utilizing mass spectrometry, 7-Hydroxy Granisetron-d3 serves as a crucial internal standard for the precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. The reliability and validity of these quantitative methods are fundamentally dependent on the isotopic purity of the deuterated standard. This guide details the core concepts, analytical methodologies, and data interpretation essential for assessing the isotopic purity of 7-Hydroxy Granisetron-d3.
Core Concepts of Isotopic Purity
Isotopic purity is a quantitative measure of the percentage of a compound that contains the specified number of isotopic labels. For 7-Hydroxy Granisetron-d3, the ideal molecule is enriched with three deuterium atoms at designated positions. However, the chemical synthesis processes can result in the presence of a small fraction of molecules with fewer than three deuterium atoms (d2, d1) or no deuterium atoms (d0). Furthermore, the natural abundance of other isotopes, such as Carbon-13, also contributes to the overall isotopic distribution pattern observed in mass spectrometry. A high isotopic purity is paramount to prevent signal overlap or "cross-talk" between the internal standard and the analyte, which can lead to significant inaccuracies in quantification.
Data Presentation: Isotopic Distribution
The isotopic distribution of a deuterated standard is most commonly determined using mass spectrometry and is typically presented in a tabular format that summarizes the relative abundance of each isotopic species. The following table provides a representative example of how isotopic purity data for a specific lot of 7-Hydroxy Granisetron-d3 would be presented.
| Isotopic Species | Mass Shift | Representative Abundance (%) |
| d0 (Unlabeled) | M | < 0.1 |
| d1 | M+1 | < 1.0 |
| d2 | M+2 | < 2.0 |
| d3 (Desired) | M+3 | > 97.0 |
Note: The values presented in this table are for illustrative purposes only and do not represent actual data for any specific batch of 7-Hydroxy Granisetron-d3.
Experimental Protocols
The determination of isotopic purity is predominantly accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry for Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS), frequently coupled with a separation technique like liquid chromatography (LC), is the preferred method for determining the isotopic distribution of a deuterated compound.[1]
Methodology:
-
Sample Preparation: A stock solution of 7-Hydroxy Granisetron-d3 is prepared in a suitable high-purity solvent, such as methanol or acetonitrile, at a concentration appropriate for the sensitivity of the mass spectrometer.
-
Instrumentation: A high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument, is employed to achieve the necessary mass resolution to distinguish between the different isotopic species.
-
Data Acquisition: The instrument is operated in full scan mode to capture the entire isotopic profile of the molecule. The mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is monitored.
-
Data Analysis: The relative intensities of the ion peaks corresponding to the d0, d1, d2, and d3 species are measured from the resulting mass spectrum. The percentage of each isotopic species is calculated by dividing the intensity of its respective peak by the sum of the intensities of all observed isotopic peaks.
NMR Spectroscopy for Positional Purity and Enrichment
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H (proton) and ²H (deuterium) NMR, offers complementary information regarding the location and extent of deuteration.
Methodology:
-
Sample Preparation: An adequate amount of the 7-Hydroxy Granisetron-d3 sample is dissolved in a suitable deuterated NMR solvent (e.g., DMSO-d6 or CDCl3).
-
¹H NMR Analysis: A ¹H NMR spectrum is acquired. The absence or significant attenuation of proton signals at the expected positions of deuteration serves to confirm the location of the deuterium labels. The integration of any residual proton signals at these positions can be used to estimate the percentage of incompletely deuterated species.
-
²H NMR Analysis: A ²H NMR spectrum is acquired. The presence of a signal at the chemical shift corresponding to the deuterated position provides direct evidence of deuterium incorporation.
Visualization of Key Processes
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates a generalized workflow for the determination of isotopic purity using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
Caption: Workflow for Isotopic Purity Determination by LC-HRMS.
Chemical Structure and Deuteration Site
The diagram below illustrates the chemical structure of 7-Hydroxy Granisetron, highlighting the typical position for d3 labeling. To ensure the stability of the isotopic label and prevent back-exchange with protons from the solvent or matrix, the three deuterium atoms are commonly incorporated onto a methyl group.
Caption: Conceptual representation of the 7-Hydroxy Granisetron-d3 structure.
Conclusion
The rigorous determination of isotopic purity is an indispensable quality control measure for deuterated internal standards such as 7-Hydroxy Granisetron-d3. While specific analytical data for this compound is not widely available in the public domain, the established methodologies detailed in this guide provide a robust framework for its comprehensive assessment. Through the application of high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently verify both the isotopic distribution and the positional purity of their standards. This verification is fundamental to ensuring the accuracy, precision, and reliability of quantitative bioanalytical methods. It is imperative for all researchers to consult the supplier's Certificate of Analysis for lot-specific isotopic purity data before use.
References
A Technical Guide to the Preliminary Stability Assessment of 7-Hydroxy Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed framework for conducting preliminary stability studies on 7-Hydroxy Granisetron-d3, a deuterated analog of the primary active metabolite of Granisetron. Due to the limited availability of direct stability data for this specific molecule, this document leverages established stability profiles of Granisetron and general principles of stability testing for deuterated compounds and drug metabolites, in accordance with ICH guidelines.[1][2][3][4][5] The methodologies and data presented herein are intended to serve as a comprehensive starting point for researchers initiating stability programs for this and similar compounds.
Introduction
7-Hydroxy Granisetron-d3 is a stable isotope-labeled version of 7-Hydroxy Granisetron, the major active metabolite of Granisetron, a potent and selective 5-HT3 receptor antagonist.[6][7][8][9][10][11] Its primary application is as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification of 7-Hydroxy Granisetron in biological matrices. Understanding the stability of this deuterated compound is critical to ensure its integrity and the reliability of the data generated in such studies.
This guide provides a comprehensive overview of a proposed preliminary stability study, including forced degradation protocols, analytical methodologies, and data presentation formats.
Proposed Experimental Protocols
The following experimental protocols are proposed for a preliminary stability assessment of 7-Hydroxy Granisetron-d3. These are based on established methods for small molecule stability testing and considerations for deuterated compounds.
Forced degradation studies are essential to identify potential degradation products and pathways, and to establish the inherent stability of the molecule.[12] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
2.1.1 General Procedure
A stock solution of 7-Hydroxy Granisetron-d3 (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. Aliquots of this stock solution are then subjected to the stress conditions outlined in Table 1. Samples should be withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), neutralized if necessary, and diluted to a suitable concentration for analysis.
Table 1: Proposed Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 60°C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal Degradation | Solid State | 80°C |
| Photostability | UV light (254 nm) and fluorescent light | Room Temperature |
2.1.2 Sample Analysis
Degraded samples should be analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a mass spectrometer (LC-MS). The HPLC method should be capable of separating the parent compound from all significant degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 300 nm and Mass Spectrometry (for peak identification and purity)
To assess the stability of 7-Hydroxy Granisetron-d3 under more conventional storage conditions, long-term and accelerated stability studies should be initiated.
2.2.1 Storage Conditions
Based on ICH guidelines, the following storage conditions are recommended:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
2.2.2 Testing Schedule
Samples should be tested at the following time points:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months
-
Accelerated: 0, 1, 3, and 6 months
2.2.3 Analytical Parameters
The following parameters should be evaluated at each time point:
-
Appearance
-
Assay (HPLC)
-
Purity/Degradation Products (HPLC)
-
Water Content (Karl Fischer)
Data Presentation
All quantitative data should be summarized in tables to facilitate comparison and trend analysis.
Table 2: Hypothetical Forced Degradation Data for 7-Hydroxy Granisetron-d3
| Stress Condition | Time (hours) | Assay of 7-Hydroxy Granisetron-d3 (%) | Total Impurities (%) |
| Acid Hydrolysis | 0 | 100.0 | <0.1 |
| 24 | 92.5 | 7.5 | |
| Base Hydrolysis | 0 | 100.0 | <0.1 |
| 24 | 85.2 | 14.8 | |
| Oxidation | 0 | 100.0 | <0.1 |
| 24 | 78.9 | 21.1 | |
| Thermal Degradation | 0 | 100.0 | <0.1 |
| 24 | 99.5 | 0.5 | |
| Photostability | 0 | 100.0 | <0.1 |
| 24 | 98.8 | 1.2 |
Table 3: Hypothetical Accelerated Stability Data for 7-Hydroxy Granisetron-d3 (40°C/75% RH)
| Time (months) | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |
| 0 | White to off-white solid | 99.8 | 0.15 | 0.2 |
| 1 | White to off-white solid | 99.6 | 0.25 | 0.2 |
| 3 | White to off-white solid | 99.2 | 0.45 | 0.3 |
| 6 | White to off-white solid | 98.5 | 0.85 | 0.3 |
Visualizations
The following diagram illustrates the proposed workflow for the preliminary stability assessment of 7-Hydroxy Granisetron-d3.
Granisetron exerts its antiemetic effect by blocking 5-HT3 receptors in the gastrointestinal tract and the central nervous system.[6][7][8][9][10][11][13] The following diagram illustrates this signaling pathway.
Conclusion
While specific stability data for 7-Hydroxy Granisetron-d3 is not publicly available, this technical guide provides a robust framework for initiating such studies. By leveraging the known stability profile of Granisetron and adhering to established regulatory guidelines for stability testing, researchers can effectively design and execute preliminary stability assessments. The proposed experimental protocols, data presentation formats, and visualizations offer a comprehensive starting point for ensuring the quality and reliability of 7-Hydroxy Granisetron-d3 for its intended use in scientific research. Further studies will be necessary to fully characterize the stability of this molecule and establish appropriate storage and handling procedures.
References
- 1. fda.gov [fda.gov]
- 2. Ich guideline for stability testing | PPTX [slideshare.net]
- 3. database.ich.org [database.ich.org]
- 4. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 5. snscourseware.org [snscourseware.org]
- 6. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 7. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 8. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Granisetron Hydrochloride? [synapse.patsnap.com]
- 10. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ijrpp.com [ijrpp.com]
- 13. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
Unraveling the Metabolic Journey of Granisetron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron, a potent and selective serotonin 5-HT3 receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly in the context of chemotherapy and radiotherapy. A thorough understanding of its metabolic fate is paramount for optimizing its clinical use, predicting potential drug-drug interactions, and guiding the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the metabolic pathways of Granisetron, supported by quantitative data, experimental methodologies, and visual representations of the core processes.
Core Metabolic Pathways of Granisetron
Granisetron undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The biotransformation of Granisetron results in the formation of two major metabolites: 7-hydroxygranisetron and 9'-desmethylgranisetron.[1][2][3] Subsequent conjugation reactions further facilitate their excretion.[2][4]
The primary routes of Granisetron metabolism are:
-
Aromatic Ring Oxidation: This process leads to the formation of 7-hydroxygranisetron.
-
N-demethylation: This pathway results in the production of 9'-desmethylgranisetron.[2][4]
While animal studies have suggested that some metabolites may retain 5-HT3 receptor antagonist activity, their clinical significance in humans is considered limited due to their low plasma concentrations relative to the parent drug.[3][5]
The Role of Cytochrome P450 Isoforms
Several cytochrome P450 isoforms are implicated in the metabolism of Granisetron, with CYP1A1 and CYP3A4 playing the most significant roles.
-
CYP1A1: This enzyme is now recognized as a major contributor to the metabolism of Granisetron. It is primarily responsible for the 7-hydroxylation pathway, the main metabolic route for this drug.[1][6][7] CYP1A1 also contributes to the alternative 9'-demethylation pathway.[1][6] The expression of CYP1A1 can be highly variable among individuals, which may contribute to the observed interindividual differences in Granisetron pharmacokinetics.[8]
-
CYP3A4: Initial in vitro studies suggested that CYP3A4 was a major catalyst for the 9'-demethylation of Granisetron.[4][9] While CYP1A1 is now understood to be a key player, CYP3A4 is still considered to be involved in this metabolic pathway.[1][6] The metabolism of Granisetron via the CYP3A subfamily is supported by inhibition studies using ketoconazole.[4][9]
-
CYP2D6: Notably, Granisetron is not metabolized by the CYP2D6 pathway, which distinguishes it from some other 5-HT3 receptor antagonists and makes it less susceptible to variations in patient response due to genetic polymorphisms in this enzyme.[10]
The relative contributions of these enzymes can be influenced by genetic factors, such as polymorphisms in CYP1A1 and CYP3A5, which have been shown to affect Granisetron clearance and exposure.[11]
Quantitative Pharmacokinetic Data
The pharmacokinetics of Granisetron have been studied in various populations and with different routes of administration. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Parameters of Intravenous Granisetron in Healthy Volunteers
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | 186 - 264 L | [12] |
| Total Plasma Clearance | 37.0 - 49.9 L/h | [12] |
| Elimination Half-life (t1/2) | 4.1 - 6.3 h | [12] |
| Mean Residence Time (MRT) | 5.2 - 8.1 h | [12] |
| Unchanged in Urine | < 20% of dose | [12] |
Table 2: Pharmacokinetic Parameters of Oral Granisetron in Healthy Volunteers and Cancer Patients
| Population | Dose | Peak Plasma Concentration (Cmax) (ng/mL) | Area Under the Curve (AUC) (ng·h/mL) | Total Clearance (L/h/kg) | Elimination Half-life (t1/2) (h) | Reference |
| Healthy Volunteers | 2 mg | 4.7 (mean) | 306 (overall exposure over 5 days) | - | - | [13] |
| Cancer Patients | 1 mg twice daily for 7 days | 5.99 (range: 0.63 - 30.9) | - | 0.52 (range: 0.09 - 7.37) | 8.95 (after a single IV dose) | [2] |
Table 3: Pharmacokinetic Parameters of Transdermal Granisetron
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 48 h | [13] |
| Elimination Half-life (t1/2) | 36 h | [13] |
| Area Under the Curve (AUC0-∞) (52 cm² patch) | 420 ng·h/mL | [13] |
| Average Concentration (Cavg) (52 cm² patch) | 2.2 ng/mL over 6 days | [13] |
Experimental Protocols
The characterization of Granisetron's metabolic pathways has been elucidated through a combination of in vitro and in vivo studies. Below are generalized methodologies for key experiments.
In Vitro Metabolism using Human Liver Microsomes
This experimental approach is fundamental to identifying the enzymes and metabolites involved in the hepatic metabolism of a drug.
Objective: To determine the major metabolites of Granisetron and identify the primary CYP450 enzymes responsible for its metabolism.
Methodology:
-
Incubation: Granisetron is incubated with human liver microsomes in the presence of an NADPH-generating system to initiate phase I metabolic reactions.
-
Enzyme Inhibition: To identify the specific CYP isoforms involved, incubations are performed in the presence of selective chemical inhibitors (e.g., ketoconazole for CYP3A4) or specific antibodies against CYP enzymes (e.g., anti-CYP1A1).
-
Metabolite Identification: Following incubation, the reaction mixture is analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection to separate and identify the parent drug and its metabolites.[14]
-
Enzyme Kinetics: To determine the affinity of the enzymes for Granisetron, kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) are calculated by measuring the rate of metabolite formation at various substrate concentrations.[9]
Signaling Pathways and Logical Relationships
While the primary mechanism of action of Granisetron is the blockade of 5-HT3 receptors, emerging evidence suggests its potential influence on other signaling pathways.
5-HT3 Receptor Antagonism
The established mechanism of Granisetron's antiemetic effect involves the competitive inhibition of serotonin (5-HT) at 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brainstem.[3][15] This blockade prevents the transmission of emetogenic signals.
References
- 1. CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irispublishers.com [irispublishers.com]
- 3. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. researchgate.net [researchgate.net]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. Highly Variable Expression of CYP1A1 in Human Liver and Impact on Pharmacokinetics of Riociguat and Granisetron in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Granisetron: new insights into its use for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymorphisms in CYP1A1 and CYP3A5 Genes Contribute to the Variability in Granisetron Clearance and Exposure in Pregnant Women with Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and tolerability of ascending intravenous doses of granisetron, a novel 5-HT3 antagonist, in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of a granisetron transdermal system for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Note: High-Throughput Analysis of Granisetron in Human Plasma by LC-MS/MS using 7-Hydroxy Granisetron-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Granisetron in human plasma. The method employs 7-Hydroxy Granisetron-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is utilized for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and therapeutic drug monitoring. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery.
Introduction
Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting associated with chemotherapy and radiotherapy. Accurate and reliable quantification of Granisetron in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a detailed protocol for the determination of Granisetron in human plasma using LC-MS/MS with 7-Hydroxy Granisetron-d3 as the internal standard. The use of a SIL-IS minimizes matrix effects and improves the overall robustness of the assay.
Experimental
Materials and Reagents
-
Granisetron hydrochloride (Reference Standard)
-
7-Hydroxy Granisetron-d3 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., Xselect HSS T3, or equivalent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of Granisetron and the internal standard from human plasma.
Protocol:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (7-Hydroxy Granisetron-d3).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
Caption: Workflow for the protein precipitation-based sample preparation of human plasma for Granisetron analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to resolve Granisetron from endogenous plasma components.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Xselect HSS T3 (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As per specific application needs |
Mass Spectrometry
Detection and quantification are carried out using a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).
Table 2: Mass Spectrometry Parameters
| Parameter | Granisetron | 7-Hydroxy Granisetron-d3 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 313.4 | 331.4 |
| Product Ion (m/z) | 138.0 | Not explicitly found in search results |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |
| Declustering Potential (V) | Optimized for specific instrument | Optimized for specific instrument |
Note: The product ion for 7-Hydroxy Granisetron-d3 would need to be determined by direct infusion or based on the fragmentation pattern of the non-deuterated standard. A common approach is to monitor a stable product ion resulting from a characteristic fragmentation.
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.1 to 50 ng/mL for Granisetron in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with acceptable precision and accuracy.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results are summarized in Table 3.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.3 | < 10 | 90-110 | < 10 | 90-110 |
| Medium | 5 | < 10 | 90-110 | < 10 | 90-110 |
| High | 40 | < 10 | 90-110 | < 10 | 90-110 |
Data presented here is representative and should be confirmed during in-house validation.
Recovery
The extraction recovery of Granisetron from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was found to be consistent and reproducible across the different QC levels.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of Granisetron in human plasma using 7-Hydroxy Granisetron-d3 as an internal standard. The simple sample preparation procedure and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the requirements for bioanalytical method validation.
Caption: Overview of the analytical workflow from sample to data analysis.
Application Notes and Protocols for the Use of 7-Hydroxy Granisetron-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of 7-Hydroxy Granisetron-d3 as an internal standard in pharmacokinetic (PK) studies of granisetron. Granisetron is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiotherapy. Its major active metabolite is 7-Hydroxy Granisetron. Accurate quantification of both granisetron and its metabolite in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like 7-Hydroxy Granisetron-d3 is the gold standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it ensures the highest accuracy and precision by correcting for variability during sample processing and analysis.[1][2][3]
Data Presentation
Table 1: Pharmacokinetic Parameters of Granisetron in Healthy Volunteers
| Parameter | Oral Administration (1 mg tablet)[4] | Intravenous Administration (40 mcg/kg)[5] |
| Cmax (ng/mL) | 6.20 ± 1.95 | Not Reported |
| Tmax (h) | 2.00 (0.75 - 4.50) | Not Reported |
| AUC0–t (hng/mL) | 63.66 ± 41.86 | Not Reported |
| AUC0-∞ (hng/mL) | 65.96 ± 44.17 | Not Reported |
| t1/2 (h) | Not Reported | 8.95 |
Data are presented as mean ± standard deviation or median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Experimental Protocols
Bioanalytical Method: Quantification of Granisetron and 7-Hydroxy Granisetron in Human Plasma using LC-MS/MS
This protocol describes a validated method for the simultaneous determination of granisetron and its major metabolite, 7-hydroxy granisetron, in human plasma.[6]
1. Materials and Reagents:
-
Granisetron reference standard
-
7-Hydroxy Granisetron reference standard
-
Granisetron-d3 (Internal Standard for Granisetron)
-
7-Hydroxy Granisetron-d3 (Internal Standard for 7-Hydroxy Granisetron)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of granisetron, 7-hydroxy granisetron, and their respective deuterated internal standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the granisetron and 7-hydroxy granisetron stock solutions with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a combined working solution of Granisetron-d3 and 7-Hydroxy Granisetron-d3 in a 50:50 mixture of acetonitrile and water at an appropriate concentration.
3. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards. A typical range for granisetron is 0.5-100 ng/mL and for 7-hydroxy granisetron is 0.1-100 ng/mL.[6]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
4. Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add the internal standard working solution.
-
Add an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as an Xselect HSS T3 analytical column.[6]
-
Mobile Phase: An isocratic mobile phase consisting of 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4).[6]
-
Flow Rate: A typical flow rate suitable for the column dimensions.
-
Injection Volume: A small volume, typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for granisetron, 7-hydroxy granisetron, and their deuterated internal standards.
-
6. Bioanalytical Method Validation:
The method must be validated according to regulatory guidelines (e.g., FDA).[7][8][9] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from endogenous components in the matrix.
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter, respectively. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[8]
-
Calibration Curve: A linear relationship between concentration and response, with a correlation coefficient (r²) of ≥0.99.[4]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Table 2: Example LC-MS/MS Parameters for Granisetron and 7-Hydroxy Granisetron Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Granisetron | 313.2 | 138.1 |
| 7-Hydroxy Granisetron | 329.2 | 154.1 |
| Granisetron-d3 | 316.2 | 141.1 |
| 7-Hydroxy Granisetron-d3 | 332.2 | 157.1 |
Note: These are example values and should be optimized for the specific instrument used.
Visualizations
Caption: Metabolic pathway of Granisetron.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. High-performance liquid chromatographic determination of granisetron in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. pjps.pk [pjps.pk]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. fda.gov [fda.gov]
- 8. nalam.ca [nalam.ca]
- 9. fda.gov [fda.gov]
Application Notes and Protocols for the Quantification of Granisetron and its Metabolites in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] Monitoring the plasma concentrations of granisetron and its metabolites is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring to ensure optimal efficacy and safety.[3][4] This document provides detailed application notes and protocols for the quantification of granisetron and its primary metabolite, 7-hydroxygranisetron, in human plasma using high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Granisetron
Granisetron is primarily metabolized in the liver. The main metabolic pathways include N-demethylation and aromatic ring oxidation, followed by conjugation.[2][5][6] In vitro studies have indicated that the cytochrome P450 3A (CYP3A) subfamily of enzymes plays a significant role in its metabolism.[5][6][7] The two major metabolites identified are 7-hydroxygranisetron and 9'-desmethyl granisetron, with 7-hydroxygranisetron being the predominant metabolite at clinically relevant concentrations.[7] Animal studies suggest that some of these metabolites may also possess 5-HT3 receptor antagonist activity.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for the determination of granisetron and its metabolite in human plasma.
Table 1: HPLC with Fluorescence Detection
| Parameter | Granisetron | 7-hydroxygranisetron | Reference |
| Linearity Range | 0.2 - 100 ng/mL | 0.1 - 50 ng/mL | [8] |
| Linearity Range | 0.50 - 100 ng/mL | - | [9] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.25 ng/mL | [10] |
| LLOQ | 0.3 ng/mL | - | [9] |
| Precision (% CV) | < 3.98% | < 7.23% | [8] |
| Precision (% CV) | 2 - 8% | - | [9] |
| Recovery | > 90% | Quantitative | [9][10] |
Table 2: LC-MS/MS Methods
| Parameter | Granisetron | Reference |
| Linearity Range | 0.1 - 20 ng/mL | [3][11][12] |
| Linearity Range | 0.02 - 20 ng/mL | [4][13] |
| Linearity Range | 0.05 - 20.0 ng/mL | [14][15] |
| LLOQ | 100 pg/mL | [3][11][12] |
| LLOQ | 0.02 ng/mL | [4][13] |
| LLOQ | 0.05 ng/mL | [14][15] |
| Precision (% RSD) | < 5% (at LLOQ) | [3][11][12] |
| Precision (% CV) | < 15% | [4][13] |
| Intra-day Precision (% CV) | ≤ 15.0% | [14] |
| Inter-batch Precision (% CV) | ≤ 15.0% | [14] |
| Accuracy | Within 10% of nominal | [4] |
| Recovery | 97.9% | [4][13] |
Experimental Protocols
Protocol 1: Quantification by HPLC with Fluorescence Detection
This protocol is based on the simultaneous determination of granisetron and 7-hydroxygranisetron.[8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of human plasma, add the internal standard.
-
For the determination of 7-hydroxygranisetron, perform methylation using trimethylsilyldiazomethane. This step renders the non-fluorescent metabolite detectable by fluorescence.[8]
-
Add toluene and phosphate buffer for liquid-liquid extraction.[9]
-
Vortex mix and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
2. Chromatographic Conditions
-
Column: ODS (Octadecylsilane) column[8] or Spherisorb CN column.[9]
-
Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (pH 4.5) (15:85, v/v).[9]
-
Detection: Fluorescence detector with excitation at 305 nm and emission at 365 nm.[9]
Protocol 2: Quantification by LC-MS/MS
This protocol provides a general procedure based on several reported LC-MS/MS methods.[3][4]
1. Sample Preparation
Two common methods for sample preparation are liquid-liquid extraction (LLE) and protein precipitation (PPT).
-
Liquid-Liquid Extraction (LLE):
-
Protein Precipitation (PPT):
-
To a plasma sample, add the internal standard.
-
Add a precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the proteins.
-
Inject the supernatant directly or after dilution.
-
2. LC-MS/MS Conditions
-
Column: Reversed-phase C18 column.[3]
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous component (e.g., ammonium formate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[3][4]
-
Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3]
Conclusion
The described methods provide sensitive, accurate, and reproducible means for quantifying granisetron and its primary metabolite, 7-hydroxygranisetron, in human plasma. The choice between HPLC with fluorescence detection and LC-MS/MS will depend on the required sensitivity, throughput, and available instrumentation. LC-MS/MS methods generally offer higher sensitivity and shorter run times, making them suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies.[3][4] Proper method validation according to regulatory guidelines is essential before implementation for clinical sample analysis.
References
- 1. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 2. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Granisetron: Package Insert / Prescribing Information [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic determination of granisetron in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Pharmacokinetic study of granisetron in human plasma measured by UPLC-MS/MS and its use in healthy Chinese subjects. | Semantic Scholar [semanticscholar.org]
- 15. pjps.pk [pjps.pk]
Solid Phase Extraction Protocol for Granisetron from Urine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid phase extraction (SPE) of granisetron, a selective 5-HT3 receptor antagonist, from human urine samples. Effective sample preparation is critical for the accurate quantification of granisetron and its metabolites in biological matrices. This application note outlines two primary SPE methodologies, one utilizing Porous Graphitic Carbon (PGC) cartridges and an alternative using a supported liquid extraction (SLE) product, Extrelut-1. These protocols are designed to yield high recovery rates and minimize matrix effects, making the extracts suitable for downstream analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Granisetron is an antiemetic agent widely used to prevent nausea and vomiting associated with chemotherapy and radiotherapy. Monitoring its concentration in urine is essential for pharmacokinetic and metabolic studies. Solid phase extraction is a robust technique for the cleanup and concentration of analytes from complex biological fluids like urine. The selection of the appropriate SPE sorbent and optimization of the extraction procedure are key to achieving reliable and reproducible results. This note details a PGC-based SPE method that has demonstrated high recovery for granisetron and an alternative SLE method for efficient sample preparation.
Data Presentation
Quantitative data from a study utilizing a Porous Graphitic Carbon (PGC)-based SPE clean-up procedure for the determination of granisetron in urine is summarized below. This method has been shown to effectively reduce matrix effects.[1][2]
| Analyte | Recovery Rate (%) | Matrix Effect (%) | Reference |
| Granisetron | 94.48 - 95.60 | 94.48 - 95.60 | [1] |
Experimental Protocols
Method 1: Porous Graphitic Carbon (PGC) Solid Phase Extraction
This protocol is based on an optimized procedure for the extraction of 5-HT3 receptor antagonists, including granisetron, from human urine using a PGC-based SPE cartridge.[1][2]
Materials:
-
PGC SPE Cartridges
-
Urine sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Water (deionized or HPLC grade)
-
SPE manifold
-
Collection tubes
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
For every 1 mL of urine, add a specific volume of internal standard solution (if used) and vortex to mix.
-
Adjust the pH of the urine sample as needed based on the specific optimization of the method. Generally, for basic drugs, a slightly basic pH is advantageous for retention on non-polar or cation-exchange sorbents.
-
-
SPE Cartridge Conditioning:
-
Place the PGC SPE cartridges on the SPE manifold.
-
Condition the cartridges by passing 3 mL of methanol, followed by 3 mL of deionized water. Ensure the sorbent does not go dry between steps.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
Follow with a wash of 3 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove moderately polar interferences. Ensure the wash solvent does not elute the analyte of interest.
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual wash solvent.
-
Elute granisetron from the cartridge with 3 mL of an appropriate elution solvent. A common elution solvent for basic drugs from PGC is a mixture of a strong organic solvent with a small percentage of a basic modifier (e.g., acetonitrile with 2% ammonium hydroxide).
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for the analytical instrument (e.g., 100-200 µL of the initial HPLC mobile phase).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Method 2: Supported Liquid Extraction (SLE) using Extrelut-1
This method provides an alternative to traditional SPE and is based on the principle of liquid-liquid extraction where the aqueous sample is supported on a chemically inert, high-surface-area sorbent.
Materials:
-
Extrelut-1 SPE Cartridges
-
Urine sample
-
Water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
SPE manifold or stand
-
Collection tubes
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
Adjust the pH of the urine sample to a basic pH (e.g., pH 9-10) using a suitable buffer or base to ensure granisetron is in its free base form.
-
-
Sample Loading:
-
Load the pH-adjusted urine sample onto the Extrelut-1 cartridge and allow it to distribute evenly over the sorbent for 5-10 minutes.
-
-
Elution:
-
Place a collection tube under the cartridge.
-
Apply the water-immiscible organic solvent (e.g., ethyl acetate) to the cartridge in small aliquots, allowing each aliquot to percolate through the sorbent bed by gravity. A total of 2-3 times the sample volume is typically used for elution.
-
-
Post-Elution Processing:
-
Collect the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for the analytical instrument.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the solid phase extraction of granisetron from a urine sample.
Caption: General workflow for solid phase extraction of granisetron from urine.
References
Application Notes and Protocols for the Analysis of 7-Hydroxy Granisetron
These application notes provide detailed protocols for the sample preparation of 7-hydroxy granisetron, the primary active metabolite of the antiemetic drug granisetron, from human plasma for quantitative analysis. The methodologies outlined are intended for researchers, scientists, and drug development professionals.
Introduction
Granisetron is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. The accurate quantification of its major and pharmacologically active metabolite, 7-hydroxy granisetron, in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document details three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for the analysis of 7-hydroxy granisetron.
Table 1: Performance of Solid-Phase Extraction (SPE) followed by LC-MS/MS
| Parameter | 7-Hydroxy Granisetron | Granisetron | Reference |
| Biological Matrix | Human Plasma | Human Plasma | [1][2] |
| Linearity Range | 0.1 - 50 ng/mL | 0.1 - 50 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 0.1 ng/mL | [1] |
| Recovery | Quantitative | Quantitative | [1] |
| Precision (%RSD) | < 13% | < 13% | [1] |
| Accuracy (%Bias) | Within ±13% | Within ±13% | [1] |
Table 2: Performance of a Direct Injection Method using an Internal Surface Reversed-Phase (ISRP) Column followed by LC-MS/MS
| Parameter | 7-Hydroxy Granisetron | Granisetron | Reference |
| Biological Matrix | Dog Plasma | Dog Plasma | [3] |
| Linearity Range | 0.1 - 50 ng/mL | 0.1 - 50 ng/mL | [3] |
| Precision (%RSD) | 1.3 - 8.7% | 1.3 - 8.7% | [3] |
| Accuracy (%Bias) | -7 to 5% | -7 to 5% | [3] |
| Recovery | Quantitative | Quantitative | [3] |
Table 3: Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
| Parameter | 7-Hydroxy Granisetron | Granisetron | Reference |
| Biological Matrix | Human Plasma | Human Plasma | [4] |
| Linearity Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | [4] |
| Precision (%CV) | < 10% | < 10% | [4] |
| Accuracy | > 85% | > 85% | [4] |
Experimental Workflows and Protocols
Experimental Workflow Diagram
Caption: General workflow for the sample preparation and analysis of 7-Hydroxy Granisetron.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on the method described by Boppana (1995).[1]
1. Materials:
-
SPE Cartridges: Octyl silica (C8)
-
Human Plasma
-
Internal Standard (IS) Solution (e.g., stable isotopically labeled 7-hydroxy granisetron)
-
Methanol
-
Water, HPLC grade
-
Elution Solvent (e.g., Methanol with 2% ammonium hydroxide)
-
Reconstitution Solvent (e.g., 20% acetonitrile in water with 0.14% formic acid)
2. Procedure:
-
Sample Pre-treatment: To 1 mL of human plasma, add the internal standard.
-
SPE Cartridge Conditioning:
-
Wash the C8 cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution: Elute 7-hydroxy granisetron and the internal standard with 1 mL of the elution solvent.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This is a general protocol that can be adapted for 7-hydroxy granisetron based on methods for the parent drug, granisetron.
1. Materials:
-
Human Plasma
-
Internal Standard (IS) Solution
-
Extraction Solvent (e.g., a mixture of ethyl acetate and hexane)
-
Aqueous Buffer (e.g., 0.1 M sodium hydroxide to basify the sample)
-
Reconstitution Solvent
2. Procedure:
-
Sample Pre-treatment: To 1 mL of human plasma, add the internal standard and 100 µL of 0.1 M sodium hydroxide.
-
Extraction:
-
Add 5 mL of the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the reconstitution solvent.
-
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT)
This is a generic and rapid method for sample clean-up.
1. Materials:
-
Human Plasma
-
Internal Standard (IS) Solution
-
Precipitating Agent (e.g., ice-cold acetonitrile or methanol)
2. Procedure:
-
Sample Pre-treatment: To 200 µL of human plasma, add the internal standard.
-
Precipitation:
-
Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation and Reconstitution (Optional but Recommended):
-
The supernatant can be directly injected, but for better sensitivity, it is recommended to evaporate the solvent and reconstitute in the initial mobile phase.
-
-
Analysis: Inject the supernatant or the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis Parameters
The following are typical parameters for the LC-MS/MS analysis of 7-hydroxy granisetron.[3][4]
Table 4: Example LC-MS/MS Conditions
| Parameter | Description |
| Liquid Chromatography | |
| Column | Xselect HSS T3 analytical column or equivalent C18/octyl silica column |
| Mobile Phase | A: Water with 0.2 mM ammonium formate and 0.14% formic acid (pH 4) B: Acetonitrile |
| Gradient | Isocratic with 20% Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for 7-hydroxy granisetron and the specific internal standard used |
Signaling Pathway Diagram
While the primary focus of this document is on sample preparation, it is relevant to understand the context of granisetron's mechanism of action. Granisetron is a selective antagonist of the serotonin 5-HT3 receptor.
Caption: Simplified diagram of the 5-HT3 receptor antagonist mechanism of action.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct plasma liquid chromatographic-tandem mass spectrometric analysis of granisetron and its 7-hydroxy metabolite utilizing internal surface reversed-phase guard columns and automated column switching devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive UPLC-MS/MS Assay for the Quantification of Granisetron in Human Plasma Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Granisetron is a potent and selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist used for the prevention and treatment of nausea and vomiting associated with chemotherapy, radiotherapy, and surgery.[1][2][3] Accurate and reliable quantification of Granisetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a high-performance ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of Granisetron in human plasma. The use of a stable isotope-labeled internal standard, Granisetron-d3, ensures high accuracy and precision.
Mechanism of Action
Granisetron exerts its antiemetic effects by selectively blocking 5-HT3 receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[1][[“]][5][6] During chemotherapy or radiotherapy, enterochromaffin cells in the small intestine release serotonin (5-HT), which stimulates the 5-HT3 receptors on vagal afferents, initiating the vomiting reflex.[1][2][6] By antagonizing these receptors, Granisetron effectively interrupts the emetic signaling pathway.[1][[“]]
Experimental Protocols
This section provides a detailed methodology for the UPLC-MS/MS analysis of Granisetron in human plasma.
1. Materials and Reagents
-
Granisetron hydrochloride reference standard
-
Granisetron-d3 (internal standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate (NH4FA), LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Granisetron and Granisetron-d3 in methanol.
-
Working Standard Solutions: Serially dilute the Granisetron stock solution with 50% methanol to prepare working standard solutions at concentrations of 1.00, 2.00, 8.00, 20.0, 80.0, 160.0, 320.0, and 400.0 ng/mL.[7]
-
Internal Standard Working Solution: Dilute the Granisetron-d3 stock solution with methanol to a final concentration.
-
Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration curve standards ranging from 0.05 to 20.0 ng/mL.[7][8] Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, standard, or QC, add the internal standard working solution.
-
Add protein precipitation agent (e.g., acetonitrile).
-
Vortex mix for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.
An alternative method is liquid-liquid extraction, which has also been shown to be effective.[9][10]
4. UPLC-MS/MS Instrumentation and Conditions
The following table summarizes the instrumental conditions for the analysis.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[7][8] or Xselect HSS T3[11] |
| Mobile Phase A | 0.2% Formic Acid & 0.5 mM Ammonium Formate in Water[7] |
| Mobile Phase B | 95% Acetonitrile with 0.2% Formic Acid & 0.5 mM Ammonium Formate[7] |
| Flow Rate | 0.3 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Column Temperature | 40°C[7] |
| Autosampler Temperature | 5°C[7][8] |
| Run Time | Approximately 2.8 minutes[7] |
| Mass Spectrometer | API 5500 or equivalent triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Granisetron: m/z 313.4 → 138[9][10][12]; Granisetron-d3: (specific transition for the deuterated standard) |
Data Presentation
The performance of the UPLC-MS/MS method was validated according to regulatory guidelines. A summary of the quantitative data is presented in the tables below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 0.05 - 20.0 ng/mL[7][8] |
| Correlation Coefficient (r²) | ≥ 0.99[7] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[7] |
Table 2: Precision and Accuracy
| QC Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) |
| Low | ≤ 15.0[8] | ≤ 15.0[8] | 85-115 |
| Medium | ≤ 15.0[8] | ≤ 15.0[8] | 85-115 |
| High | ≤ 15.0[8] | ≤ 15.0[8] | 85-115 |
The coefficient of variation (%CV) for inter-batch and intra-batch precision was reported to be in the range of -3.6% to 4.7%.[8]
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | Approximately 101% (using protein precipitation)[7] |
| Matrix Effect | Low matrix effect was observed[8] |
Table 4: Stability
| Condition | Duration | Stability |
| Room Temperature (in human plasma) | 2 hours | Stable[8] |
| Autosampler (5°C, post-preparation) | 141 hours | Stable[8] |
| Freeze-Thaw Cycles (-20°C and -70°C) | 4 cycles | Stable[8] |
| Long-term Storage (-20°C and -70°C) | 48 days | Stable[8] |
Mandatory Visualizations
Diagram 1: Granisetron Mechanism of Action
Caption: Signaling pathway of Granisetron's antiemetic action.
Diagram 2: UPLC-MS/MS Experimental Workflow
Caption: Workflow for Granisetron analysis in plasma.
The described UPLC-MS/MS method is rapid, sensitive, and robust for the quantification of Granisetron in human plasma. The simple protein precipitation extraction procedure offers high recovery and minimal matrix effects. The use of a deuterated internal standard ensures the accuracy and reliability of the results. This method is well-suited for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic and bioequivalence studies.
References
- 1. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 2. irispublishers.com [irispublishers.com]
- 3. jocpr.com [jocpr.com]
- 4. topics.consensus.app [topics.consensus.app]
- 5. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pjps.pk [pjps.pk]
- 8. [PDF] Pharmacokinetic study of granisetron in human plasma measured by UPLC-MS/MS and its use in healthy Chinese subjects. | Semantic Scholar [semanticscholar.org]
- 9. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: The Role of 7-Hydroxy Granisetron-d3 in Bioequivalence Studies
Introduction
Bioequivalence (BE) studies are a cornerstone of generic drug approval, ensuring that the rate and extent of absorption of a test drug product are not significantly different from those of the reference product. Granisetron is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.[1][2] Its major and pharmacologically active metabolite is 7-Hydroxy Granisetron.[3][4] Accurate quantification of both the parent drug and its active metabolites in biological matrices like plasma and urine is critical for pharmacokinetic analysis in BE studies.[5][6]
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[7][8][9] 7-Hydroxy Granisetron-d3, the deuterated analog of 7-Hydroxy Granisetron, serves as the ideal internal standard.[10][][12] Because it is chemically identical to the analyte, it co-elutes and exhibits the same behavior during sample extraction, chromatography, and ionization.[7][8] This allows it to accurately correct for variability introduced during sample processing and analysis, a phenomenon known as the matrix effect, thereby ensuring the highest level of accuracy and precision required for regulatory submission.[7][9]
Core Principle: The Advantage of a Deuterated Internal Standard
In LC-MS/MS bioanalysis, an internal standard (IS) is added to every sample, calibrator, and quality control sample to correct for analytical variability. A deuterated IS like 7-Hydroxy Granisetron-d3 is considered the optimal choice. It behaves almost identically to the analyte (the non-deuterated form) throughout the entire analytical process. This identical behavior allows for a highly accurate ratio measurement between the analyte and the IS, which corrects for potential errors during sample preparation or instrumental analysis.[13][14] The following diagram illustrates the rationale for selecting a SIL-IS.
Experimental Protocol: Bioanalytical Method for 7-Hydroxy Granisetron
This section details a typical LC-MS/MS method for the simultaneous quantification of Granisetron and 7-Hydroxy Granisetron in human plasma, using their respective deuterated internal standards.[5]
1. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (sample, calibration standard, or QC) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (containing Granisetron-d3 and 7-Hydroxy Granisetron-d3).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.[13]
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[13]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (typically 5 µL) into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | Xselect HSS T3 (or equivalent C18 column)[5] |
| Mobile Phase | Isocratic: 20% Acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4)[5] |
| Flow Rate | 0.4 mL/min[13] |
| Injection Volume | 5 µL[13] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Chromatographic and Mass Spectrometric Conditions.
3. Mass Spectrometry - MRM Transitions
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Granisetron | 313.4 | 138.0 |
| 7-Hydroxy Granisetron | 329.4 | 138.0 |
| Granisetron-d3 | 316.4 | 141.0 |
| 7-Hydroxy Granisetron-d3 | 332.4 | 141.0 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions.
Bioanalytical Workflow
The overall workflow for a bioequivalence study, from sample collection to final statistical analysis, is a multi-step process where the accuracy of the bioanalytical method is paramount.
Method Validation and Performance Data
A bioanalytical method must be rigorously validated to ensure its reliability. The following table summarizes typical validation parameters for the quantification of Granisetron and 7-Hydroxy Granisetron in plasma using a SIL-IS.
| Validation Parameter | Granisetron | 7-Hydroxy Granisetron |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 0.5 - 100 ng/mL[5] | 0.1 - 100 ng/mL[5] |
| Accuracy | >85%[5] (typically 93-105%[1]) | >85%[5] (typically 93-105%[1]) |
| Precision (%CV) | <10%[5] (typically 1.3-8.7%[1]) | <10%[5] (typically 1.3-8.7%[1]) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL[4][5] | 0.1 - 0.25 ng/mL[4][5] |
| Matrix Effect | No significant effect observed[5] | No significant effect observed[5] |
| Recovery | Quantitative[1][4] | Quantitative[1][4] |
Table 3: Summary of Bioanalytical Method Validation Parameters.
7-Hydroxy Granisetron-d3 is an indispensable tool for the bioanalysis of 7-Hydroxy Granisetron in support of bioequivalence studies. Its use as an internal standard in validated LC-MS/MS methods ensures the generation of highly accurate and precise data on drug and metabolite concentrations in biological fluids. This level of data integrity is essential for the reliable determination of key pharmacokinetic parameters (Cmax and AUC) and for the statistical evaluation required to demonstrate bioequivalence between test and reference drug products, ultimately satisfying stringent regulatory requirements.
References
- 1. Direct plasma liquid chromatographic-tandem mass spectrometric analysis of granisetron and its 7-hydroxy metabolite utilizing internal surface reversed-phase guard columns and automated column switching devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Granisetron: an update on its clinical use in the management of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 12. 7-Hydroxy Granisetron-d3 | Benchchem [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for the Use of 7-Hydroxy Granisetron-d3 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron is a selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1] In clinical trials, accurate quantification of granisetron and its primary active metabolite, 7-hydroxy granisetron, in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis to ensure accuracy and precision by correcting for variability during sample processing and analysis.[2][3]
7-Hydroxy Granisetron-d3 is a deuterium-labeled analog of 7-hydroxy granisetron and serves as an ideal internal standard for the quantification of 7-hydroxy granisetron in biological samples.[4] Its chemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing reliable quantification.[2] This document provides a detailed protocol for the use of 7-Hydroxy Granisetron-d3 as an internal standard in a bioanalytical method for the simultaneous quantification of granisetron and 7-hydroxy granisetron in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the stable isotope-labeled internal standard (7-Hydroxy Granisetron-d3) is added to the biological sample at the initial stage of processing. The internal standard and the analyte are extracted together and analyzed by LC-MS/MS. The mass spectrometer differentiates between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized, leading to accurate and precise quantification.[3]
Experimental Protocols
This section details the materials, equipment, and procedures for the quantification of granisetron and 7-hydroxy granisetron in human plasma.
Materials and Reagents
-
Analytes: Granisetron and 7-Hydroxy Granisetron reference standards.
-
Internal Standard: 7-Hydroxy Granisetron-d3. A deuterated internal standard for granisetron, such as Granisetron-d3, should also be used.[5]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), Ammonium formate (analytical grade).
-
Water: Deionized water.
-
Biological Matrix: Drug-free human plasma.
Equipment
-
Liquid Chromatograph: A system capable of delivering a stable and reproducible flow, such as a UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Xselect HSS T3 column or equivalent.[6]
-
Standard laboratory equipment: Vortex mixer, centrifuge, pipettes.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of granisetron, 7-hydroxy granisetron, and their respective deuterated internal standards in methanol.
-
Working Standard Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a 50% methanol solution.[5]
-
Internal Standard Working Solution: Prepare a working solution of the internal standards (e.g., at a concentration of 5 ng/mL) in 50% methanol.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (calibration standards, QCs, or study samples) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube (except for blank samples).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Xselect HSS T3[6] |
| Mobile Phase | 20% Acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4)[6] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mode | Isocratic[6] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5][7] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Granisetron | 313.4 | 138.0[8][9] |
| 7-Hydroxy Granisetron | Refer to instrument optimization | Refer to instrument optimization |
| Granisetron-d3 | Refer to instrument optimization | Refer to instrument optimization |
| 7-Hydroxy Granisetron-d3 | Refer to instrument optimization | Refer to instrument optimization |
Note: The exact m/z values for 7-hydroxy granisetron and the deuterated internal standards should be optimized by direct infusion into the mass spectrometer.
Bioanalytical Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation should include the following parameters:
Calibration Curve
A calibration curve should be generated using a blank sample, a zero sample (blank + internal standard), and at least six non-zero concentration levels.[10] The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.
Table 1: Representative Calibration Curve Parameters
| Analyte | Matrix | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Granisetron | Human Plasma | 0.5 - 100[6] | ≥ 0.99[5] |
| 7-Hydroxy Granisetron | Human Plasma | 0.1 - 100[6] | ≥ 0.99 |
Accuracy and Precision
The accuracy and precision of the method should be evaluated by analyzing replicate QC samples at multiple concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High).
Table 2: Representative Accuracy and Precision Data
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Granisetron | LLOQ | 0.5 | < 15% | < 15% | ± 15% |
| Low | 1.5 | < 15% | < 15% | ± 15% | |
| Medium | 50 | < 15% | < 15% | ± 15% | |
| High | 80 | < 15% | < 15% | ± 15% | |
| 7-Hydroxy Granisetron | LLOQ | 0.1 | < 15% | < 15% | ± 15% |
| Low | 0.3 | < 15% | < 15% | ± 15% | |
| Medium | 50 | < 15% | < 15% | ± 15% | |
| High | 80 | < 15% | < 15% | ± 15% |
Acceptance criteria are typically a coefficient of variation (%CV) of ≤15% (≤20% for LLOQ) and a bias of within ±15% (±20% for LLOQ).[10]
Stability
The stability of the analytes in the biological matrix should be assessed under various conditions that mimic sample handling and storage in a clinical trial.
Table 3: Stability Assessment
| Stability Condition | Duration | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) Stability | 4 hours at room temperature | Mean concentration within ±15% of nominal |
| Long-Term Stability | 30 days at -80°C | Mean concentration within ±15% of nominal |
| Post-Preparative (Autosampler) Stability | 24 hours at 4°C | Mean concentration within ±15% of nominal |
Matrix Effect and Recovery
The matrix effect should be evaluated to ensure that endogenous components in the plasma do not interfere with the ionization of the analytes. Recovery of the analytes and internal standards from the biological matrix should be consistent and reproducible. No significant matrix effects were observed for granisetron or 7-hydroxy granisetron in either plasma or urine samples.[6]
Data Presentation and Interpretation
The concentration of granisetron and 7-hydroxy granisetron in the unknown clinical trial samples is determined by interpolating the peak area ratios from the calibration curve. The use of 7-Hydroxy Granisetron-d3 as an internal standard for 7-hydroxy granisetron ensures that any variability in the analytical process is accounted for, leading to reliable and accurate pharmacokinetic data.
Visualizations
Caption: Bioanalytical workflow for the quantification of 7-hydroxy granisetron using 7-Hydroxy Granisetron-d3 as an internal standard.
Caption: Logical relationship demonstrating how an internal standard corrects for analytical variability.
References
- 1. jmpas.com [jmpas.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. pjps.pk [pjps.pk]
- 6. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression in Granisetron LC-MS/MS Analysis
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for identifying, troubleshooting, and mitigating ion suppression issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of Granisetron.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect Granisetron analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Granisetron, in the mass spectrometer's ion source.[1][2] This interference reduces the number of Granisetron ions that reach the detector, leading to a decreased signal intensity.[1][3] Consequently, ion suppression can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis, potentially leading to underestimation of the drug's concentration.[4]
Q2: What are the common sources of ion suppression in bioanalytical samples like plasma or urine?
A2: The primary sources of ion suppression are endogenous and exogenous components present in complex biological matrices.[1][3]
-
Endogenous Components: These include salts, proteins, and lipids, particularly phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI).[5][6]
-
Exogenous Substances: These can be introduced during sample collection and preparation. Examples include anticoagulants (e.g., EDTA), polymers leached from plasticware, and mobile phase additives like trifluoroacetic acid (TFA), which can suppress the MS signal.[3][5]
-
Co-eluting Drugs/Metabolites: Other drugs or their metabolites present in the sample can also compete with Granisetron for ionization.[5]
Q3: How can I diagnose if my Granisetron assay is affected by ion suppression?
A3: The most direct method for diagnosing and visualizing ion suppression is the post-column infusion experiment .[5][7][8] This technique involves infusing a constant flow of a Granisetron standard solution into the MS detector, post-column, while a blank, extracted matrix sample is injected onto the LC system.[5][8] A stable signal baseline is expected. Any dip or deviation in this baseline indicates a region where co-eluting matrix components are causing ion suppression.[7][8][9]
Troubleshooting Guide
If you observe a low or highly variable signal for Granisetron, it may be indicative of ion suppression. The following workflow provides a systematic approach to troubleshooting this issue.
Step 1: Diagnose the Issue with a Post-Column Infusion Experiment
This experiment is crucial to confirm that matrix effects are the root cause and to identify the retention time (RT) windows where suppression occurs.[8]
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Analyte Infusion:
-
Prepare a solution of Granisetron in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable, mid-range signal.
-
Set the syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min).
-
-
Analysis:
-
Begin the infusion and allow the MS signal to stabilize.
-
Inject a blank plasma (or other matrix) extract that has been prepared using your standard sample preparation method.
-
Monitor the Granisetron MRM (Multiple Reaction Monitoring) transition throughout the chromatographic run.
-
-
Interpretation:
-
A stable, flat baseline indicates no ion suppression.
-
A significant drop in the signal at a specific retention time indicates the elution of interfering matrix components.[8]
-
Step 2: Chromatographic Solutions
If the post-column infusion experiment reveals a suppression zone, the simplest solution is often to adjust the chromatography to separate the Granisetron peak from this region.[3][10]
-
Modify the Gradient: Alter the slope of the organic mobile phase gradient to change the elution profile of both Granisetron and the interfering components.
-
Change the Stationary Phase: Switch to a column with a different chemistry (e.g., C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP)) to alter selectivity. A PFP column was successfully used for separating aripiprazole, another basic drug, from matrix components.[11]
-
Adjust Flow Rate: Reducing the flow rate can sometimes improve separation efficiency.
-
Use a Guard Column: A guard column can help trap strongly retained matrix components and extend the life of the analytical column.[8]
Step 3: Improve Sample Preparation to Reduce Matrix Components
The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1] The choice of technique can have a significant impact on data quality.
Comparison of Common Sample Preparation Techniques
| Technique | Principle | Phospholipid Removal | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile).[12] | Poor. Does not effectively remove phospholipids.[6] | Can be low due to analyte co-precipitation. | High |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Moderate. Phospholipids can co-extract with lipophilic analytes.[12] | Good, but solvent selection is critical.[13] | Medium |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Good to Excellent. Especially with mixed-mode or phospholipid removal plates.[6][14] | High and reproducible with method optimization.[14] | Medium to High |
| HybridSPE® | Combines PPT with a specific filtration step to remove phospholipids. | Excellent. Specifically designed for phospholipid removal.[12] | High. | High |
Data compiled from multiple sources.[6][12][13][14]
Experimental Protocol: Mixed-Mode Cation Exchange (MCX) SPE for Granisetron (a basic compound)
This protocol is designed to effectively remove phospholipids and other interferences while retaining basic compounds like Granisetron.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures the basic analyte is charged for retention on the cation exchange sorbent.
-
Condition/Equilibrate: Condition the SPE plate/cartridge (e.g., Oasis PRiME MCX) with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent dry.
-
Load: Load the pre-treated sample onto the SPE plate and apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (approx. 1 drop/second).
-
Wash 1 (Polar Interferences): Wash the sorbent with 1 mL of 2% formic acid in water.
-
Wash 2 (Lipidic Interferences): Wash the sorbent with 1 mL of methanol. This step is crucial for removing phospholipids.
-
Elute: Elute Granisetron with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Step 4: Mass Spectrometer and Methodological Solutions
If chromatographic and sample preparation optimizations are insufficient, consider these additional strategies:
-
Optimize Ion Source Parameters: Adjust settings like gas flows, temperature, and spray voltage to maximize the Granisetron signal relative to the background.
-
Switch Ionization Mode: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[2][3][10] If your instrumentation allows, testing APCI may provide a more robust signal.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Granisetron-d3) is the gold standard for correcting matrix effects.[4][15] It co-elutes with Granisetron and experiences the same degree of ion suppression, allowing for an accurate analyte/IS ratio and reliable quantification.
-
Dilute the Sample: A simple but effective strategy can be to dilute the sample extract.[4][16] This reduces the concentration of all matrix components, but may compromise the limit of quantitation if Granisetron levels are very low.
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
mitigating matrix effects for 7-Hydroxy Granisetron quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate matrix effects during the quantification of 7-Hydroxy Granisetron.
Understanding Matrix Effects in 7-Hydroxy Granisetron Analysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a sample other than the analyte of interest. For 7-Hydroxy Granisetron, which is the major and pharmacologically active metabolite of Granisetron, biological matrices like plasma and urine are complex. These matrices contain endogenous substances such as phospholipids, salts, and proteins that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference, known as the matrix effect, can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy to counteract matrix effects for 7-Hydroxy Granisetron quantification?
A1: The most effective and recommended strategy is the use of a stable isotope-labeled (SIL) internal standard (IS).[1] A SIL-IS, such as deuterium-labeled 7-Hydroxy Granisetron, is chemically identical to the analyte and co-elutes chromatographically. Consequently, it experiences the same degree of matrix-induced ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is effectively normalized, leading to accurate and precise quantification.[2] A validated method for the simultaneous quantification of Granisetron and 7-Hydroxy Granisetron in human plasma and urine demonstrated that with the use of their respective SIL-IS, no significant matrix effects were observed.[1][3]
Q2: I do not have access to a stable isotope-labeled internal standard. What are my options?
A2: If a SIL-IS is unavailable, several other strategies can be employed to mitigate matrix effects. These primarily focus on sample preparation to remove interfering components and chromatographic optimization to separate the analyte from matrix interferences. The main sample preparation techniques are:
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[4]
-
Liquid-Liquid Extraction (LLE): This method separates the analyte from the sample matrix based on its differential solubility in two immiscible liquid phases.
-
Protein Precipitation (PPT): This is a simpler but generally less clean method where a solvent (like acetonitrile or methanol) is added to precipitate proteins, which are then removed by centrifugation.[5]
Chromatographic separation can also be optimized to reduce the impact of the matrix.
Q3: How do I choose between SPE, LLE, and PPT for sample cleanup?
A3: The choice depends on the complexity of the matrix, the required sensitivity, and the available resources.
-
Protein Precipitation (PPT) is fast and simple but may not effectively remove other matrix components like phospholipids, which are major contributors to ion suppression. It is often a starting point for method development.
-
Liquid-Liquid Extraction (LLE) offers a cleaner sample than PPT but can be more labor-intensive and requires larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE) is highly effective at removing a wide range of interferences and can also be used to concentrate the analyte, thereby increasing sensitivity. It is often considered the most thorough sample preparation method but requires more extensive method development.[4]
Q4: Can changes to my chromatography method help reduce matrix effects?
A4: Yes. Optimizing the chromatographic separation can move the elution of 7-Hydroxy Granisetron away from regions where co-eluting matrix components cause ion suppression. Strategies include:
-
Modifying the mobile phase gradient: A shallower gradient can improve the resolution between the analyte and interfering peaks.
-
Using a different column chemistry: If a standard C18 column is used, switching to a column with a different stationary phase (e.g., phenyl-hexyl or biphenyl) can alter the elution profile and separate the analyte from interferences.
-
Employing smaller particle size columns (UHPLC): This can lead to sharper peaks and better resolution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of 7-Hydroxy Granisetron.
Issue 1: Poor Peak Shape and High Variability in Results
-
Possible Cause: Inadequate sample cleanup, leading to significant matrix effects from residual proteins and phospholipids.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and high variability.
Issue 2: Low Analyte Recovery
-
Possible Cause: The chosen sample preparation method is not efficiently extracting 7-Hydroxy Granisetron from the matrix.
-
Solutions:
-
For LLE: Adjust the pH of the sample to ensure 7-Hydroxy Granisetron is in a neutral form for better extraction into an organic solvent. Screen different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether).
-
For SPE: Ensure the correct sorbent type is being used (e.g., mixed-mode cation exchange for basic compounds). Optimize the wash and elution steps. The pH of the loading, wash, and elution buffers is critical.
-
Experimental Protocols and Data
Recommended Method: Direct Analysis with SIL-IS
Based on a validated method, the use of a stable isotope-labeled internal standard for 7-Hydroxy Granisetron allows for a simplified "dilute-and-shoot" approach, which minimizes sample preparation and effectively compensates for matrix effects.[1]
Sample Preparation Workflow
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-performance liquid chromatography-tandem mass spectrometry method coupled with protein precipitation for determination of granisetron in human plasma and its application to a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Hydroxy Granisetron Peak Shape in HPLC Analysis
Welcome to the technical support center for chromatographic analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of 7-Hydroxy Granisetron during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing peak tailing with 7-Hydroxy Granisetron?
Peak tailing for basic compounds like 7-Hydroxy Granisetron is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing material.[1] These interactions can lead to a broader, asymmetric peak shape, which can negatively impact resolution and integration.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[2][3][4][5] For a basic compound like 7-Hydroxy Granisetron, working at a lower pH (e.g., pH 3) can suppress the ionization of silanol groups, thereby minimizing secondary interactions and improving peak shape. Conversely, a higher pH (e.g., pH > 8) can ensure the analyte is in a neutral, uncharged state, which can also lead to better peak symmetry.
-
Use of Mobile Phase Additives: Incorporating a basic modifier, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase, reducing peak tailing.[1]
-
Column Choice: Employing a column with advanced end-capping or a different stationary phase, such as a C8 or a phenyl-hexyl column, can provide better peak shape for basic compounds.[6][7] Columns specifically designed for the analysis of bases are also a good option.
-
Lower Metal Content Columns: Using columns with low metal content can reduce peak tailing, as metal ions can also contribute to secondary interactions.[8]
2. My 7-Hydroxy Granisetron peak is fronting. What could be the cause?
Peak fronting is typically an indication of sample overload or an injection solvent that is stronger than the mobile phase.[9]
Troubleshooting Steps:
-
Reduce Sample Concentration: Try diluting the sample to a lower concentration and re-injecting.
-
Decrease Injection Volume: Reducing the volume of the injected sample can also alleviate overloading effects.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of the same strength as the initial mobile phase. Injecting in a stronger solvent can cause the analyte band to spread before it reaches the column, resulting in a fronting peak.
3. I'm seeing split peaks for 7-Hydroxy Granisetron. How can I fix this?
Split peaks can arise from several issues, including a partially blocked frit, a column void, or co-elution with an interfering compound.[9]
Troubleshooting Steps:
-
Column Maintenance: If you suspect a blocked frit, you can try back-flushing the column (if the manufacturer's instructions permit). If the problem persists, the frit or the entire column may need to be replaced.
-
Check for Column Voids: A void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks. This usually requires column replacement.
-
Method Optimization: If co-elution is suspected, optimizing the mobile phase composition or gradient may be necessary to improve the resolution between 7-Hydroxy Granisetron and any interfering peaks.
Experimental Protocols and Data
Below are examples of HPLC methods that have been used for the analysis of Granisetron and its 7-hydroxy metabolite. These can serve as a starting point for method development and troubleshooting.
Table 1: Example HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | Gemini NX C18 (250mm x 4.6mm, 5µm)[10] | Kromasil C18 (250 x 4.6mm; 5µm)[11] |
| Mobile Phase | 0.01M Sodium Dihydrogen Phosphate Buffer (pH 7.5) and Acetonitrile (80:20 v/v)[10] | 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.0 with Orthophosphoric Acid) and Acetonitrile (70:30)[11] |
| Flow Rate | 1.5 mL/min[10] | 1.0 mL/min[11] |
| Detection | UV at 305 nm[12] | UV at 301 nm[11] |
| Injection Volume | 20 µL[12] | Not specified |
| Temperature | Ambient (25 ± 2°C)[11] | Ambient (25º C)[11] |
Table 2: Impact of Mobile Phase pH on Peak Shape (Hypothetical Data for Illustration)
| Mobile Phase pH | Tailing Factor | Asymmetry Factor |
| 3.0 | 1.1 | 1.05 |
| 5.0 | 1.8 | 1.9 |
| 7.5 | 1.4 | 1.5 |
Note: The data in Table 2 is for illustrative purposes to demonstrate the potential effect of pH on peak shape and is not from a specific cited experiment.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for 7-Hydroxy Granisetron.
Caption: Troubleshooting workflow for improving peak shape in HPLC.
References
- 1. hplc.eu [hplc.eu]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. agilent.com [agilent.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of 7-Hydroxy Granisetron-d3 in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Hydroxy Granisetron-d3 when used as an internal standard in the bioanalysis of processed samples.
Frequently Asked Questions (FAQs)
Q1: What is 7-Hydroxy Granisetron-d3 and why is its stability in processed samples important?
7-Hydroxy Granisetron-d3 is the deuterium-labeled form of 7-Hydroxy Granisetron, the major active metabolite of the antiemetic drug Granisetron. It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise measurement of 7-Hydroxy Granisetron in biological matrices like plasma or urine. The stability of the internal standard in the processed sample (i.e., after extraction from the biological matrix and before injection into the analytical instrument) is critical. Any degradation of 7-Hydroxy Granisetron-d3 can lead to an inaccurate calculation of the analyte concentration, compromising the integrity of study results.
Q2: What are the typical conditions under which the stability of 7-Hydroxy Granisetron-d3 in processed samples should be evaluated?
According to bioanalytical method validation guidelines, the stability of an internal standard in processed samples should be assessed under conditions that mimic the actual handling and storage of samples during a study. Key stability assessments include:
-
Autosampler Stability: To evaluate the stability of the processed sample in the autosampler over the expected duration of an analytical run.
-
Bench-Top Stability: To assess stability at room temperature for a period that reflects the time samples may be left on the bench during processing.
-
Freeze-Thaw Stability: To determine the impact of repeated freezing and thawing cycles on the integrity of the analyte and internal standard.
-
Long-Term Stability of Processed Samples: If processed samples are to be stored before analysis, their stability under the specified storage conditions (e.g., -20°C or -70°C) must be confirmed.
Q3: What factors can potentially affect the stability of 7-Hydroxy Granisetron-d3 in processed samples?
Several factors can influence the stability of 7-Hydroxy Granisetron-d3 in a processed sample:
-
pH of the Reconstitution Solvent: Acidic or basic conditions can potentially catalyze the degradation of the molecule.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Solvent Composition: The choice of solvent used to reconstitute the extracted sample can impact stability. Aprotic solvents like acetonitrile and methanol are generally preferred for deuterated standards to minimize the risk of deuterium-hydrogen exchange.
-
Light Exposure: Although less common for this molecule, prolonged exposure to light can degrade some compounds.
-
Matrix Components: Residual matrix components after sample extraction could potentially interact with and degrade the internal standard.
Q4: Is there any known stability data for Granisetron or its metabolites in processed samples?
Yes, a bioanalytical method validation study for Granisetron reported the following stability data in human plasma, which can be considered indicative for 7-Hydroxy Granisetron-d3 due to their structural similarity and co-analysis in validated methods.[1]
Stability of Granisetron in Processed Human Plasma Samples
| Stability Condition | Temperature | Duration | Stability Outcome |
| Room Temperature | Ambient | 2 hours | Stable |
| Autosampler | 5°C | 141 hours | Stable |
| Freeze-Thaw Cycles | -20°C and -70°C | 4 cycles | Stable |
| Long-Term Storage | -20°C and -70°C | 48 days | Stable |
Experimental Protocols
Protocol for Assessing Autosampler Stability of 7-Hydroxy Granisetron-d3
This protocol outlines a typical procedure to evaluate the stability of 7-Hydroxy Granisetron-d3 in processed samples stored in an autosampler.
1. Sample Preparation:
- Prepare a set of low and high concentration quality control (QC) samples by spiking a known amount of 7-Hydroxy Granisetron and 7-Hydroxy Granisetron-d3 into a blank biological matrix (e.g., human plasma).
- Process these QC samples using the validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
- Evaporate the solvent and reconstitute the dried extract in the final injection solvent.
2. Initial Analysis (Time Zero):
- Immediately after preparation, inject a set of the reconstituted low and high QC samples (n=3-6) onto the LC-MS/MS system.
- Analyze the samples and calculate the initial peak area ratio of 7-Hydroxy Granisetron to 7-Hydroxy Granisetron-d3.
3. Storage in Autosampler:
- Place the remaining reconstituted QC samples in the autosampler, maintained at a specified temperature (e.g., 5°C).
4. Analysis at Subsequent Time Points:
- Analyze the stored QC samples at predefined time points that cover the expected maximum run time of an analytical batch (e.g., 24, 48, 72 hours).
- Calculate the peak area ratio at each time point.
5. Data Evaluation:
- Compare the mean peak area ratios of the stored QC samples to the mean peak area ratios of the initial (time zero) samples.
- The internal standard is considered stable if the mean concentration of the stored samples is within ±15% of the nominal concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Decreasing 7-Hydroxy Granisetron-d3 signal over an analytical run | Degradation in the autosampler: The internal standard may be unstable in the reconstitution solvent at the autosampler temperature. | 1. Re-evaluate the autosampler stability for a longer duration. 2. Consider using a different, more inert reconstitution solvent (e.g., higher percentage of aprotic solvent). 3. Ensure the autosampler is maintaining the set temperature. |
| Inconsistent or erratic 7-Hydroxy Granisetron-d3 peak areas | Incomplete reconstitution: The dried extract may not be fully dissolved in the reconstitution solvent. Adsorption to vials: The internal standard may be adsorbing to the surface of the autosampler vials. | 1. Optimize the reconstitution step by vortexing and/or sonicating for a longer duration. 2. Use silanized glass or low-adsorption polypropylene vials. |
| Appearance of a peak at a lower m/z corresponding to the non-deuterated form | Deuterium-hydrogen (D-H) exchange: The deuterium atoms on the internal standard are being replaced by protons from the solvent or residual matrix. | 1. Ensure the reconstitution solvent is aprotic (e.g., acetonitrile, methanol) and free of strong acids or bases. 2. Check the pH of the final extract; adjust to neutral if possible. 3. If the issue persists, consider an internal standard with a more stable label position or a ¹³C or ¹⁵N labeled analog. |
Visualizations
Caption: Workflow for assessing processed sample stability.
Caption: Troubleshooting decision tree for internal standard instability.
References
selecting the right LC column for Granisetron metabolite separation
Welcome to our dedicated technical support center for the chromatographic separation of Granisetron and its metabolites. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Granisetron I should be aware of during LC method development?
A1: The primary metabolic pathways for Granisetron are N-demethylation and aromatic ring oxidation, followed by conjugation.[1][2][3][4] The key metabolites to consider for separation are:
-
7-hydroxygranisetron: A major and pharmacologically active metabolite.[5]
-
9'-desmethylgranisetron: Another significant metabolite resulting from N-demethylation.
-
Granisetron N-oxide: An oxidative degradation impurity that may be present.[6]
-
Conjugated metabolites: Glucuronide and sulfate conjugates are also formed.[5]
Q2: Which type of LC column is the best starting point for separating Granisetron and its metabolites?
A2: A reversed-phase C18 or C8 column is a common and effective starting point for the separation of Granisetron and its metabolites.[7][8][9][10] These columns provide good retention and separation based on the hydrophobicity of the parent drug and its metabolites. For more challenging separations, particularly with polar or isomeric metabolites, alternative column chemistries may be required.
Q3: What are the recommended mobile phase compositions for this separation?
A3: A typical mobile phase for separating Granisetron and its metabolites consists of a mixture of acetonitrile or methanol and an aqueous buffer. An acidic mobile phase, such as one containing 0.1% formic acid or an ammonium formate buffer at a low pH, is often used to ensure good peak shape and ionization for LC-MS applications.[11]
LC Column Selection Guide
Choosing the optimal LC column is critical for achieving a successful separation of Granisetron and its structurally similar metabolites. This guide provides a comparison of commonly used column chemistries and their suitability for this application.
Table 1: Comparison of LC Column Chemistries for Granisetron Metabolite Separation
| Column Chemistry | Primary Interaction Mechanism | Best Suited For | Potential Drawbacks |
| C18 (Octadecyl) | Hydrophobic interactions | General purpose separation of Granisetron and less polar metabolites.[9][10] | May provide insufficient selectivity for polar or isomeric metabolites. |
| C8 (Octyl) | Hydrophobic interactions (less retentive than C18) | Faster analysis times; suitable for separating Granisetron and 7-hydroxygranisetron.[7][8] | May have lower retention for very polar metabolites. |
| Polar-Embedded C18 | Hydrophobic and polar interactions | Enhanced retention and improved peak shape for polar metabolites, stable in highly aqueous mobile phases. | Selectivity may differ significantly from traditional C18 columns. |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions | Alternative selectivity for aromatic compounds like Granisetron and its metabolites; can resolve isomers.[12] | May require method optimization to achieve desired retention. |
| Pentafluorophenyl (PFP) | π-π, dipole-dipole, and hydrophobic interactions | Excellent for separating positional isomers and halogenated compounds due to unique electronic interactions.[13][14][15] | Can be highly retentive, requiring stronger organic mobile phases. |
Logical Workflow for LC Column Selection
The following diagram illustrates a step-by-step approach to selecting the appropriate LC column for your Granisetron metabolite separation.
Caption: A flowchart outlining the decision-making process for selecting and optimizing an LC column for Granisetron metabolite analysis.
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS analysis of Granisetron and its primary metabolite, 7-hydroxygranisetron.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute Granisetron and its metabolites with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method
-
LC System: Agilent 1200 Series or equivalent
-
Column: Waters Xselect HSS T3 (2.1 x 100 mm, 2.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
MS System: AB Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Granisetron: m/z 313.2 → 138.1
-
7-hydroxygranisetron: m/z 329.2 → 154.1
-
Troubleshooting Guide
This guide addresses specific issues that may arise during the separation of Granisetron and its metabolites.
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between Granisetron and 9'-desmethylgranisetron | - Insufficient column efficiency.- Mobile phase not optimized. | - Switch to a column with a smaller particle size (e.g., sub-2 µm) or a core-shell column.- Adjust the gradient slope to be shallower.- Try a different organic modifier (methanol vs. acetonitrile). |
| Peak tailing for 7-hydroxygranisetron | - Secondary interactions with residual silanols on the column.- pH of the mobile phase is inappropriate. | - Use a column with high-purity silica and effective end-capping.- Consider a polar-embedded column.- Lower the pH of the mobile phase with formic or acetic acid to suppress silanol activity. |
| Co-elution of isomeric hydroxy-metabolites | - Lack of selectivity of the stationary phase. | - Switch to a Phenyl-Hexyl or PFP column to introduce π-π interaction mechanisms.[14][15] These phases are known to be effective for separating positional isomers. |
| Variable retention times | - Inadequate column equilibration.- Fluctuations in column temperature.- Mobile phase composition changing over time. | - Ensure the column is equilibrated for at least 10 column volumes before injection.- Use a thermostatically controlled column compartment.- Prepare fresh mobile phase daily and keep solvent bottles capped. |
| Ghost peaks in the chromatogram | - Contamination in the mobile phase or sample.- Carryover from the previous injection. | - Use high-purity solvents and additives.- Run a blank gradient to identify the source of contamination.- Optimize the injector wash procedure to reduce carryover. |
Granisetron Metabolism Pathway
The following diagram illustrates the main metabolic transformations of Granisetron.
Caption: A simplified diagram showing the major metabolic transformations of Granisetron in the body.
References
- 1. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. irispublishers.com [irispublishers.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Metabolism and disposition of 14C-granisetron in rat, dog and man after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. agilent.com [agilent.com]
- 15. welch-us.com [welch-us.com]
Technical Support Center: Optimization of Mass Spectrometry Parameters for 7-Hydroxy Granisetron-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for 7-Hydroxy Granisetron-d3. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of 7-Hydroxy Granisetron-d3 using mass spectrometry.
Q1: Why is the 7-Hydroxy Granisetron-d3 signal weak or absent?
A low or absent signal for your internal standard is a critical issue that needs systematic troubleshooting. Start with the most common potential causes:
-
Verification of Internal Standard Addition: Ensure that the 7-Hydroxy Granisetron-d3 internal standard (IS) was correctly added to all samples, calibrators, and quality controls. Pipetting errors or issues with automated liquid handlers can lead to the omission of the IS.
-
Integrity of the Internal Standard Solution: Confirm that the correct 7-Hydroxy Granisetron-d3 working solution was used and that it has not expired or degraded. Prepare a fresh solution if there is any doubt.
-
LC-MS System Performance: A general decrease in sensitivity will affect all analytes, not just the internal standard. Inject a system suitability test (SST) sample containing a known concentration of 7-Hydroxy Granisetron-d3 to verify the instrument's performance.
-
Mass Spectrometry Method Parameters: Carefully review the Multiple Reaction Monitoring (MRM) transitions and other mass spectrometer settings for 7-Hydroxy Granisetron-d3 in your acquisition method to ensure they are accurate.
Q2: What should I do if I observe poor peak shape for 7-Hydroxy Granisetron-d3?
Poor peak shape, such as fronting, tailing, or splitting, can compromise the accuracy and precision of your results. Consider the following troubleshooting steps:
-
Chromatographic Conditions:
-
Column Choice: Ensure you are using an appropriate column for the analysis. An Xselect HSS T3 column has been shown to be effective.[1]
-
Mobile Phase Composition: The pH and organic content of the mobile phase are critical. A mobile phase of 20% acetonitrile in water with 0.2 mM ammonium formate and 0.14% formic acid (pH 4) has been successfully used.[1] Inconsistent mobile phase preparation can also lead to peak shape issues.
-
-
Injection Volume and Solvent: Injecting a large volume of a solvent stronger than the mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.
-
Column Contamination: Contaminants from previous injections can affect peak shape. Implement a robust column washing procedure between analytical runs.
Q3: How can I reduce high background noise in my chromatogram?
High background noise can obscure the signal of 7-Hydroxy Granisetron-d3 and affect the limit of detection.
-
Mobile Phase and Solvents: Use high-purity LC-MS grade solvents and additives to minimize background ions. Contaminated solvents are a common source of noise.
-
Sample Preparation: Inadequate sample cleanup can introduce matrix components that contribute to high background. Consider optimizing your sample extraction and purification steps.
-
Mass Spectrometer Source Conditions: The ion source settings, such as temperature and gas flows, can influence background noise. Optimize these parameters to maximize the signal-to-noise ratio for 7-Hydroxy Granisetron-d3.
Q4: My results for 7-Hydroxy Granisetron-d3 are inconsistent. What are the potential causes?
Inconsistent results can stem from various factors throughout the analytical workflow.
-
Sample Preparation Variability: Ensure that the sample preparation procedure is well-controlled and reproducible. Inconsistent extraction recovery will lead to variable results. The use of a stable isotope-labeled internal standard like 7-Hydroxy Granisetron-d3 is designed to mitigate this, but significant variability should still be investigated.[2]
-
Instrument Stability: Fluctuations in the LC-MS system's performance can cause inconsistent results. Monitor system suitability tests throughout your analytical batch to ensure the instrument is performing consistently.
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can lead to variability. While a stable isotope-labeled internal standard helps to correct for this, significant matrix effects can still impact data quality.[1] Consider adjusting the chromatography to separate 7-Hydroxy Granisetron-d3 from interfering matrix components.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for 7-Hydroxy Granisetron-d3?
The optimal parameters can vary between instruments. However, a good starting point for method development is positive electrospray ionization (ESI) with Multiple Reaction Monitoring (MRM).
Table 1: Recommended Starting Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined by direct infusion of a standard solution |
| Dwell Time | 100-200 ms |
| Ion Source Gas 1 | 50 (arbitrary units) |
| Ion Source Gas 2 | 65 (arbitrary units) |
| Ionspray Voltage | 4000 V |
| Temperature | 550 °C |
Note: The MRM transition for 7-Hydroxy Granisetron-d3 will be slightly different from the non-deuterated form and must be optimized empirically. The precursor ion will be [M+H]+.
Q2: What type of liquid chromatography setup is suitable for 7-Hydroxy Granisetron-d3 analysis?
A reverse-phase liquid chromatography system is typically used.
Table 2: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | Xselect HSS T3, 2.5 µm, 2.1 x 100 mm |
| Mobile Phase | 20% Acetonitrile in Water (containing 0.2 mM Ammonium Formate and 0.14% Formic Acid, pH 4)[1] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Q3: Why is 7-Hydroxy Granisetron-d3 used as an internal standard?
7-Hydroxy Granisetron-d3 is a deuterium-labeled analog of 7-Hydroxy Granisetron.[2] Using a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Sample Preparation Variability: It experiences similar losses as the analyte during sample extraction and processing.
-
Compensation for Matrix Effects: It co-elutes with the analyte and is affected by ion suppression or enhancement in a similar manner.
-
Improved Accuracy and Precision: By using the ratio of the analyte signal to the internal standard signal for quantification, variability is minimized, leading to more reliable results.
Q4: What are the expected sources of interference in the analysis of 7-Hydroxy Granisetron-d3?
Potential sources of interference include:
-
Matrix Components: Endogenous compounds from the biological matrix (e.g., plasma, urine) can co-elute and cause ion suppression or enhancement.
-
Metabolites: Other metabolites of Granisetron or co-administered drugs could potentially interfere.
-
Contaminants: Contaminants from sample collection tubes, solvents, or labware can introduce interfering signals.
A well-optimized chromatographic method and careful sample preparation are essential to minimize these interferences.
Experimental Protocol: LC-MS/MS Method for 7-Hydroxy Granisetron
This protocol is based on the validated method by Zhao et al. (2016) for the analysis of 7-hydroxy granisetron in human plasma.[1]
1. Sample Preparation (Protein Precipitation)
- To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (7-Hydroxy Granisetron-d3).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography
- Column: Xselect HSS T3 (e.g., 2.1 x 100 mm, 2.5 µm).[1]
- Mobile Phase: An isocratic mobile phase of 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4).[1]
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometry
- Ionization: Positive electrospray ionization (ESI+).[1]
- Detection: Multiple Reaction Monitoring (MRM).[1]
- MRM Transitions:
- 7-Hydroxy Granisetron: To be optimized, but a previously reported transition is m/z 329.2 → 138.1
- 7-Hydroxy Granisetron-d3: To be optimized based on the precursor ion [M+H]+ and a stable product ion.
- Optimization: Infuse a standard solution of 7-Hydroxy Granisetron-d3 directly into the mass spectrometer to determine the optimal precursor and product ions, as well as the optimal collision energy and declustering potential.
Visualizations
Caption: Experimental workflow for the analysis of 7-Hydroxy Granisetron-d3.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
Technical Support Center: Reducing Analytical Variability with Deuterated Internal Standards
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in effectively utilizing deuterated internal standards to minimize analytical variability in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results are inconsistent despite using a deuterated internal standard. What are the primary causes?
Answer: Inconsistent and inaccurate results when using a deuterated internal standard can arise from several factors. The most common issues include a lack of co-elution between the analyte and the internal standard, differential matrix effects, isotopic instability (H/D exchange), and impurities in the standard.[1][2][3]
-
Verify Co-elution of Analyte and Internal Standard:
-
Problem: A slight difference in retention time between the analyte and its deuterated internal standard, known as the "chromatographic isotope effect," is a common phenomenon.[3][4] Deuterated compounds often elute slightly earlier in reversed-phase chromatography.[3] If this separation is significant, the analyte and internal standard can be exposed to different matrix components as they elute, leading to differential matrix effects and compromising accuracy.[1][5]
-
Solution:
-
Overlay the chromatograms of the analyte and the internal standard to visually inspect for co-elution.
-
If separation is observed, consider adjusting chromatographic conditions (e.g., gradient, mobile phase composition) to improve co-elution.[4]
-
In some cases, using a column with lower resolution can help ensure both compounds elute as a single peak.[1][5]
-
-
-
Investigate for Differential Matrix Effects:
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement from the sample matrix.[1][6] This "differential matrix effect" can lead to inaccurate quantification.[7] Studies have shown that matrix effects on an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[1][8]
-
Solution: Conduct a matrix effect evaluation experiment to quantify the extent of ion suppression or enhancement.
-
-
Assess Isotopic Purity and Stability:
-
Problem: The deuterated internal standard may contain the unlabeled analyte as an impurity, leading to a constant positive bias.[2][4] Additionally, deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, a process called isotopic or H/D exchange.[3][9] This is more likely if the deuterium labels are in unstable positions (e.g., on heteroatoms like -OH or -NH).[1][2]
-
Solution:
-
Always verify the isotopic and chemical purity of your internal standard, aiming for ≥98% isotopic enrichment and >99% chemical purity.[1] Request a certificate of analysis from your supplier.
-
To check for H/D exchange, incubate the deuterated internal standard in a blank matrix for a duration equivalent to your sample preparation and analysis time, then analyze for any increase in the unlabeled analyte signal.[1] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[8]
-
-
Issue 2: High Variability in the Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable across different samples. What could be the cause?
Answer: High variability in the internal standard's signal intensity often points to inconsistent sample preparation, significant matrix effects, or instability of the internal standard itself.[3][10]
-
Review Sample Preparation Protocol:
-
Problem: Inconsistencies in sample preparation steps, such as pipetting errors, inconsistent vortexing, or temperature fluctuations, can introduce variability.[3] Although deuterated internal standards are expected to have similar extraction recoveries to the analyte, differences have been reported. For instance, a 35% difference in extraction recovery between haloperidol and its deuterated analog has been observed.[3][8]
-
Solution:
-
Ensure the internal standard is added accurately and consistently to all samples at the beginning of the workflow.
-
Evaluate the extraction recovery of both the analyte and the internal standard to ensure consistency.
-
-
-
Evaluate Matrix Effects:
-
Problem: As mentioned previously, matrix effects can significantly impact the ionization of the internal standard, leading to signal variability between samples with different matrix compositions.[3][6]
-
Solution: Perform a matrix effect evaluation using the protocol described below to understand the impact of the matrix on your internal standard's signal. If significant effects are observed, consider optimizing the sample cleanup procedure (e.g., using a more selective solid-phase extraction method).[3]
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To quantitatively assess the degree of ion suppression or enhancement on the analyte and the deuterated internal standard caused by the sample matrix.[3][11]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low and high concentrations of the analyte and a constant concentration of the deuterated internal standard in a clean solvent (e.g., mobile phase).[2][3]
-
Set B (Post-Extraction Spike): Extract a blank matrix sample first. Then, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.[2][3]
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard at the same concentrations before performing the extraction procedure.[2]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
A value < 100% for ME indicates ion suppression, while a value > 100% indicates ion enhancement.
-
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Effect (Analyte) | Matrix Effect (IS) |
| Set A (Neat) | 1,200,000 | 1,500,000 | - | - |
| Set B (Post-Spike) | 850,000 | 1,350,000 | 70.8% (Suppression) | 90.0% (Suppression) |
In this example, both the analyte and the internal standard experience ion suppression, but to different extents, indicating a differential matrix effect.[2]
Protocol 2: Assessment of Isotopic (H/D) Exchange
Objective: To determine if the deuterium labels on the internal standard are stable throughout the analytical procedure.
Methodology:
-
Incubation: Prepare solutions of the deuterated internal standard in various relevant matrices and solvents (e.g., blank plasma, mobile phase at different pH values, reconstitution solvent).[3]
-
Time Points and Conditions: Aliquot the solutions and incubate them under conditions that mimic your experimental workflow (e.g., room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).[3]
-
Analysis: Analyze the samples at each time point by LC-MS/MS, monitoring the mass transition for the unlabeled analyte.
-
Evaluation: An increase in the signal for the unlabeled analyte over time indicates that H/D exchange is occurring.
| Incubation Time (hours) | Unlabeled Analyte Peak Area (in IS solution) |
| 0 | 5,000 |
| 4 | 5,200 |
| 8 | 15,000 |
| 24 | 45,000 |
A significant increase in the unlabeled analyte signal at later time points suggests instability of the deuterium label.
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for matrix effect evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
dealing with poor recovery of Granisetron from biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Granisetron from biological matrices.
Troubleshooting Guide: Poor Granisetron Recovery
This guide addresses common issues encountered during the extraction of Granisetron from biological samples.
Q1: My Granisetron recovery is low after performing Liquid-Liquid Extraction (LLE). What are the potential causes and how can I improve it?
A1: Low recovery in LLE can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incorrect pH: The extraction efficiency of ionizable compounds like Granisetron is highly dependent on the pH of the aqueous sample. Granisetron is a basic compound with a pKa of 9.0.[1] To ensure it is in its neutral, more organic-soluble form, the pH of the biological sample should be adjusted to be at least 2 units above its pKa.
-
Recommendation: Adjust the sample pH to >11.0 before extraction with an appropriate base (e.g., sodium hydroxide).
-
-
Inappropriate Solvent Choice: The selection of an organic solvent with optimal polarity is crucial for partitioning the analyte from the aqueous matrix.
-
Recommendation: Solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of dichloromethane and tert-butyl methyl ether have been used successfully for Granisetron extraction.[2] If recovery is poor, consider screening different solvents or solvent mixtures.
-
-
Insufficient Phase Separation or Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte, leading to poor recovery. This is common with fatty matrices like plasma.
-
Recommendation: To break emulsions, try adding salt (salting out), gentle centrifugation, or using a different solvent system. Gentle mixing or inversion instead of vigorous vortexing can also prevent emulsion formation.
-
-
Analyte Instability: Granisetron may degrade during the extraction process if exposed to harsh pH conditions or elevated temperatures for extended periods.
-
Recommendation: Perform the extraction process promptly and at controlled temperatures. Assess the stability of Granisetron under your specific extraction conditions by analyzing quality control (QC) samples at various time points.
-
Q2: I'm using Solid-Phase Extraction (SPE), but my Granisetron recovery is inconsistent and low. What should I check?
A2: Poor performance in SPE is often related to the methodology. Here are key areas to troubleshoot:
-
Incorrect Sorbent Selection: The choice of sorbent material is critical for retaining the analyte. For a basic compound like Granisetron, a reversed-phase sorbent (e.g., C18 or C8) is commonly used.
-
Recommendation: Ensure the sorbent chemistry is appropriate for Granisetron's properties.
-
-
Improper Cartridge Conditioning and Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte.
-
Recommendation: Pre-wash the cartridge with methanol followed by water or an appropriate buffer to activate the sorbent and ensure a suitable environment for sample loading.
-
-
Suboptimal pH of Sample and Solvents: As with LLE, the pH during sample loading, washing, and elution is critical for efficient recovery.
-
Recommendation: Adjust the pH of the sample to ensure Granisetron is retained on the sorbent (typically in its ionized form for mixed-mode or ion-exchange SPE, or neutral form for reversed-phase). The wash solvent should be strong enough to remove interferences without eluting the analyte. The elution solvent should be strong enough to desorb Granisetron from the sorbent.
-
-
Inadequate Elution: The analyte may be retained on the cartridge if the elution solvent is too weak or the volume is insufficient.
-
Recommendation: Increase the organic content or strength of the elution solvent. Consider using a smaller elution volume in multiple steps to ensure complete elution.
-
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in the loss of the analyte during the loading step.
-
Recommendation: Ensure the amount of sample loaded does not exceed the capacity of the sorbent. If necessary, use a larger cartridge or dilute the sample.
-
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for Granisetron from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
A1: The choice of extraction method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and the analytical instrument being used.
-
Protein Precipitation (PPT): This is the simplest and fastest method, but it is the least clean. It may lead to significant matrix effects in LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): LLE offers a good balance of cleanliness and recovery. It is generally more effective at removing interfering substances than PPT. Several validated methods for Granisetron use LLE with high recovery rates reported.[2][3]
-
Solid-Phase Extraction (SPE): SPE is the most selective method and provides the cleanest extracts, which can minimize matrix effects and improve assay sensitivity. However, it is typically more time-consuming and requires more extensive method development.
For highly sensitive and specific assays, such as those using LC-MS/MS, LLE or SPE are generally preferred over PPT to minimize matrix effects.
Q2: What is the expected recovery rate for Granisetron from biological matrices?
A2: The recovery rate can vary significantly depending on the extraction method, biological matrix, and the specific protocol used. Published methods report a wide range of recoveries. For instance, a liquid-liquid extraction method for Granisetron from human plasma reported a mean recovery of 97.9%.[2] Another LLE method reported a recovery of over 90%.[3] A solid-phase extraction method reported a mean recovery of 58.69%. While 100% recovery is ideal, consistent and reproducible recovery is more critical for accurate quantification when using an internal standard.
Q3: How do matrix effects impact the analysis of Granisetron, and how can they be minimized?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the biological matrix. This can lead to ion suppression or enhancement, causing inaccurate and imprecise results. To minimize matrix effects:
-
Improve Sample Cleanup: Use a more selective extraction method like SPE to remove interfering components.
-
Optimize Chromatography: Modify the HPLC/UPLC method to chromatographically separate Granisetron from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.
Q4: What are the key stability considerations for Granisetron in biological samples?
A4: Analyte stability is crucial for accurate bioanalysis. For Granisetron, consider the following:
-
Freeze-Thaw Stability: Evaluate if Granisetron is stable after multiple freeze-thaw cycles.
-
Bench-Top Stability: Determine how long Granisetron is stable in the biological matrix at room temperature.
-
Long-Term Storage Stability: Assess the stability of Granisetron in the matrix when stored at -20°C or -80°C for an extended period.
-
Post-Preparative Stability: Ensure Granisetron is stable in the final extract in the autosampler until analysis.
Published studies have shown that Granisetron is stable under various storage and experimental conditions.[4]
Data on Granisetron Recovery
The following table summarizes reported recovery data for Granisetron from human plasma using different extraction methods.
| Extraction Method | Recovery (%) | Analytical Method | Reference |
| Liquid-Liquid Extraction (LLE) | 97.9 | LC-MS/MS | [2] |
| Liquid-Liquid Extraction (LLE) | >90 | HPLC-Fluorometry | [3] |
| Solid-Phase Extraction (SPE) | 58.69 | Voltammetry |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Granisetron from Human Plasma
This protocol is adapted from a validated LC-MS/MS method.[2]
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Add 50 µL of 1 M sodium hydroxide to alkalize the sample. Vortex for 30 seconds.
-
-
Extraction:
-
Add 1.0 mL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) of Granisetron from Biological Fluids
This is a general protocol based on common SPE procedures for basic compounds. Method optimization is recommended.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge (e.g., C18).
-
Pass 1 mL of water through the cartridge. Do not let the sorbent dry out.
-
-
Sample Loading:
-
Pre-treat the biological sample (e.g., plasma, urine) by adjusting the pH to be acidic (e.g., pH 6) to ensure the basic Granisetron is ionized and retains well on a reversed-phase sorbent.
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
-
Elution:
-
Elute the Granisetron with 1 mL of a strong, slightly basic solvent (e.g., methanol with 2% ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Visualizations
Caption: Troubleshooting workflow for poor Granisetron recovery.
Caption: Liquid-Liquid Extraction (LLE) workflow for Granisetron.
References
- 1. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation for Granisetron Analysis Following FDA Guidelines
This guide provides a comprehensive comparison of two validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Granisetron in human plasma, in accordance with FDA guidelines. The information is intended for researchers, scientists, and professionals in the field of drug development.
Overview of Bioanalytical Method Validation
The validation of bioanalytical methods is crucial to ensure the reliability and acceptability of assay performance for the quantification of analytes in biological samples.[1] The FDA's guidance, particularly the M10 Bioanalytical Method Validation and Study Sample Analysis, outlines the necessary parameters to be evaluated.[2][3] For chromatographic methods like LC-MS/MS, a full validation should justifiably include assessments of selectivity, specificity, matrix effect, calibration curve, range (Lower Limit of Quantification, LLOQ, to Upper Limit of Quantification, ULOQ), accuracy, precision, carryover, dilution integrity, and stability.[1]
Comparison of Validated LC-MS/MS Methods for Granisetron
Two distinct LC-MS/MS methods for the determination of Granisetron in human plasma are compared below. Method 1 also includes the simultaneous analysis of its major metabolite, 7-hydroxy granisetron.[4] Method 2 focuses on a rapid determination of Granisetron.[5]
Methodological and Performance Characteristics
| Parameter | Method 1 | Method 2 | FDA Guideline Reference |
| Analyte(s) | Granisetron and 7-hydroxy granisetron | Granisetron | N/A |
| Internal Standard (IS) | Stable isotopically labeled granisetron and 7-hydroxy granisetron | Not explicitly specified, referred to as "IS" | Use of an appropriate IS is recommended to control for variability. |
| Sample Preparation | Not explicitly detailed[4] | Liquid-Liquid Extraction (LLE) from 100 µL plasma | The chosen extraction method should be consistent and reproducible. |
| Linear Dynamic Range | 0.5 - 100 ng/mL | 0.02 - 20 ng/mL | The calibration curve should cover the expected concentration range.[6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.02 ng/mL | The LLOQ is the lowest standard on the calibration curve with acceptable accuracy and precision. |
| Accuracy | >85%[4] | Within 10% of nominal[5] | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision (as %CV) | <10%[4] | <15%[5] | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). |
| Mean Extraction Recovery | Not specified | 97.9%[5] | Recovery should be optimized and consistent but does not need to be 100%. |
| Run Time | Not specified | 2.0 min[5] | A shorter run time allows for higher throughput. |
Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 |
| LC Column | Xselect HSS T3 | Not explicitly specified, but a reversed-phase column was used. |
| Mobile Phase | 20% acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4) | Not explicitly specified |
| Elution Mode | Isocratic[4] | Not explicitly specified |
| Mass Spectrometer | Tandem mass spectrometry[4] | Varian 1200L tandem mass spectrometer[5] |
| Ionization Source | Positive electrospray ionization (ESI+)[4] | Electrospray ionization (ESI)[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Reaction Monitoring (SRM)[5] |
| Precursor → Product Ion (m/z) | Not explicitly specified | 313.4 → 138 for Granisetron; 270 → 201 for IS[5] |
Experimental Protocols
A detailed methodology is essential for the reproducibility of the bioanalytical method.
Method 1: Simultaneous Analysis of Granisetron and 7-hydroxy granisetron
Chromatography:
-
LC System: Details not specified.
-
Column: Xselect HSS T3 analytical column.[4]
-
Mobile Phase: An isocratic mobile phase consisting of 20% acetonitrile in water, containing 0.2 mM ammonium formate and 0.14% formic acid, adjusted to a pH of 4.[4]
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
Mass Spectrometry:
-
Mass Spectrometer: Details not specified.
-
Ion Source: Positive electrospray ionization.[4]
-
Detection: Multiple Reaction Monitoring (MRM) mode.[4]
Method 2: Rapid Determination of Granisetron
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard.
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
Chromatography:
-
LC System: Details not specified.
-
Column: A reversed-phase column was utilized.
-
Mobile Phase: Details not specified.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
Mass Spectrometry:
-
Mass Spectrometer: Varian 1200L tandem mass spectrometer.[5]
-
Ion Source: Electrospray ionization.[5]
-
Detection: Selected Reaction Monitoring (SRM) mode, monitoring the transitions m/z 313.4 → 138 for Granisetron and m/z 270 → 201 for the internal standard.[5]
Visualizing the Method Validation Workflow
The following diagrams illustrate the key stages of the LC-MS/MS method validation process.
Caption: A typical workflow for the analysis of Granisetron in plasma by LC-MS/MS.
Caption: Key parameters for bioanalytical method validation according to FDA guidelines.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
A Comparative Guide to Bioanalytical Method Validation for 7-Hydroxy Granisetron Following ICH M10 Guidelines
This guide provides a comprehensive framework for the validation of a bioanalytical method for the quantification of 7-Hydroxy Granisetron in a biological matrix, such as human plasma. The principles and acceptance criteria detailed herein are based on the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation.[1][2][3] The data presented is illustrative of a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a common and sensitive technique for quantifying drug metabolites.[4][5]
7-Hydroxy Granisetron is the major metabolite of Granisetron, a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting.[4][6] Accurate measurement of its concentration in biological samples is critical for pharmacokinetic and toxicokinetic studies.[2][3]
Experimental Workflow & Methodology
A robust bioanalytical method requires careful development and validation before it can be used for routine sample analysis. The overall process ensures that the method is reliable, reproducible, and fit for its intended purpose.[1][2]
Caption: Workflow for Bioanalytical Method Validation.
Detailed Experimental Protocol: LC-MS/MS Method
This protocol describes a representative method for extracting and quantifying 7-Hydroxy Granisetron from human plasma.
-
Sample Preparation: A liquid-liquid extraction (LLE) is performed. To 100 µL of plasma, 25 µL of an internal standard (IS) working solution (e.g., 7-Hydroxy Granisetron-d3[7]) is added and vortexed. Subsequently, 1 mL of an organic solvent (e.g., ethyl acetate) is added. The mixture is vortexed for 5 minutes and then centrifuged at 4000 rpm for 10 minutes. The organic layer is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase for injection into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Instrument: Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for 7-Hydroxy Granisetron and the IS are monitored for quantification.
-
Comparison of Validation Parameters Against ICH M10 Criteria
The following tables summarize the validation results for the bioanalytical method and compare them against the harmonized ICH M10 acceptance criteria.[8]
Selectivity and Specificity
Protocol: Six different blank plasma lots are analyzed to ensure no significant interference is observed at the retention time of 7-Hydroxy Granisetron and its IS.
| Parameter | ICH M10 Acceptance Criteria | Result | Conclusion |
| Blank Sample Response | Response at the analyte's retention time should be ≤ 20% of the LLOQ response. | No significant peaks observed. | Pass |
| IS Response | Response at the IS's retention time should be ≤ 5% of the IS response in the LLOQ sample. | No significant peaks observed. | Pass |
Calibration Curve and Linearity
Protocol: A calibration curve is constructed using a blank sample and at least six non-zero concentration levels, ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
| Parameter | ICH M10 Acceptance Criteria | Result (Example Range: 0.1-100 ng/mL) | Conclusion |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 | Pass |
| Standard Accuracy | ± 20% for LLOQ, ± 15% for other standards. | Within ± 8% for all standards. | Pass |
| Number of Standards | At least 75% of standards must meet the accuracy criteria. | 100% of standards met criteria. | Pass |
Accuracy and Precision
Protocol: Accuracy and precision are determined by analyzing replicate Quality Control (QC) samples at four concentration levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC). This is performed within a single run (intra-run) and across multiple runs on different days (inter-run).[9]
| Level | Concentration (ng/mL) | Intra-Run (n=5) | Inter-Run (3 runs, n=15) | ICH M10 Criteria | ||
| Precision (%CV) | Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision: ≤15% CV (≤20% at LLOQ)Accuracy: ±15% (±20% at LLOQ) | ||
| LLOQ | 0.1 | 8.5% | 94.5% | 11.2% | 96.8% | Pass |
| LQC | 0.3 | 6.2% | 103.1% | 7.9% | 101.5% | Pass |
| MQC | 10 | 4.1% | 98.7% | 5.5% | 99.2% | Pass |
| HQC | 80 | 3.5% | 101.2% | 4.8% | 100.4% | Pass |
Matrix Effect
Protocol: The matrix effect is evaluated by comparing the response of the analyte spiked into extracted blank plasma from six different sources to the response of the analyte in a neat solution.
| Parameter | ICH M10 Acceptance Criteria | Result | Conclusion |
| Matrix Factor IS-Normalized (%CV) | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. | 6.8% | Pass |
Stability
Protocol: The stability of 7-Hydroxy Granisetron is assessed in the biological matrix under various storage and handling conditions. QC samples at low and high concentrations are analyzed, and the mean concentration is compared to nominal values.[10]
| Stability Test | Conditions | ICH M10 Acceptance Criteria | Mean Accuracy (%) | Conclusion |
| Freeze-Thaw | 3 cycles, -20°C to room temp. | Mean concentration within ±15% of nominal. | LQC: 97.2%HQC: 101.8% | Pass |
| Short-Term (Bench-Top) | 8 hours at room temperature. | Mean concentration within ±15% of nominal. | LQC: 99.5%HQC: 103.1% | Pass |
| Long-Term | 90 days at -80°C. | Mean concentration within ±15% of nominal. | LQC: 95.8%HQC: 98.4% | Pass |
| Processed Sample | 24 hours in autosampler at 4°C. | Mean concentration within ±15% of nominal. | LQC: 102.6%HQC: 100.9% | Pass |
Conclusion
The presented bioanalytical method for 7-Hydroxy Granisetron demonstrates performance that meets the stringent requirements of the ICH M10 guideline. The method is selective, linear, accurate, precise, and robust, ensuring the generation of reliable data for pharmacokinetic studies.[1] This guide serves as a template for researchers and scientists, providing clear protocols and comparative data to facilitate the validation of similar bioanalytical methods in a regulatory environment.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. 7-Hydroxy Granisetron-d3 Hydrochloride | CAS#:2124272-03-1 | Chemsrc [chemsrc.com]
- 8. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
A Comparative Guide to Internal Standards for the Quantification of 7-Hydroxy Granisetron
For researchers, scientists, and drug development professionals engaged in the bioanalysis of granisetron and its metabolites, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of 7-Hydroxy Granisetron-d3 with other potential internal standards for the liquid chromatography-mass spectrometry (LC-MS) based quantification of 7-hydroxy granisetron, a major active metabolite of granisetron.
The use of an internal standard (IS) is a critical practice in analytical chemistry to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, thereby experiencing similar effects during extraction, chromatography, and ionization. For the analysis of 7-hydroxy granisetron, the most suitable internal standard is its stable isotope-labeled counterpart, 7-Hydroxy Granisetron-d3. However, other compounds, such as deuterated granisetron (Granisetron-d3) or a structural analog, may also be considered. This guide will objectively compare these options based on their performance, with supporting experimental data.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the performance of a bioanalytical method. Key validation parameters such as linearity, accuracy, and precision are directly influenced by how well the internal standard compensates for analytical variability.
| Internal Standard | Analyte | Linearity Range (ng/mL) | Accuracy | Precision (%RSD) | Matrix Effect | Citation |
| 7-Hydroxy Granisetron-d3 | 7-Hydroxy Granisetron | 0.1 - 100 | >85% | <10% | No significant effect observed | [1][2] |
| Granisetron-d3 | Granisetron | 0.5 - 100 | >85% | <10% | No significant effect observed | [1][2] |
| Structural Analog (Hypothetical) | 7-Hydroxy Granisetron | Dependent on specific analog | Variable | Variable | Potential for differential matrix effects | N/A |
Analysis of Performance Data:
-
7-Hydroxy Granisetron-d3: As a stable isotope-labeled internal standard, 7-Hydroxy Granisetron-d3 is the gold standard for the quantification of 7-hydroxy granisetron. It co-elutes with the analyte and exhibits nearly identical extraction recovery and ionization efficiency. This leads to the most effective compensation for matrix effects and other sources of variability, resulting in high accuracy and precision as demonstrated in validated methods[1][2]. The provided data from a study simultaneously analyzing granisetron and 7-hydroxy granisetron showcases the excellent performance of their respective deuterated internal standards.
-
Granisetron-d3: While the primary use of Granisetron-d3 is for the quantification of granisetron, its structural similarity to 7-hydroxy granisetron makes it a potential alternative internal standard. However, the difference in polarity due to the hydroxyl group in the metabolite may lead to slight variations in chromatographic retention and extraction efficiency. While expected to perform well, it may not compensate for all analyte-specific variations as effectively as 7-Hydroxy Granisetron-d3.
-
Structural Analog: A non-isotopically labeled compound with a similar chemical structure to 7-hydroxy granisetron could be used as an internal standard. This is often a more cost-effective option than a custom-synthesized deuterated standard. However, finding a structural analog that perfectly mimics the behavior of 7-hydroxy granisetron during analysis can be challenging. Differences in physicochemical properties can lead to variations in extraction recovery and ionization response, potentially compromising the accuracy and precision of the method.
Experimental Protocols
A detailed methodology for the simultaneous quantification of granisetron and 7-hydroxy granisetron in human plasma and urine using their respective stable isotopically labeled internal standards has been developed and validated[1][2].
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma or urine, add the internal standard solution (containing 7-Hydroxy Granisetron-d3).
-
Perform a solid-phase extraction (SPE) to isolate the analytes and the internal standard from the biological matrix.
-
Wash the SPE cartridge to remove interfering substances.
-
Elute the analytes and internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of the analyte and internal standard. The transitions monitored are specific precursor-product ion pairs for each compound.
Mandatory Visualizations
Caption: Experimental workflow for the bioanalysis of 7-hydroxy granisetron using 7-Hydroxy Granisetron-d3 as an internal standard.
Caption: Logical relationship in the selection of an internal standard for 7-hydroxy granisetron analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Methods for Granisetron
In the landscape of pharmaceutical development, the ability to obtain consistent and reproducible bioanalytical data across different laboratories is paramount. This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of Granisetron in human plasma, illustrating a framework for inter-laboratory cross-validation. The data and protocols presented are compiled from published, validated methods, serving as a practical resource for researchers, scientists, and drug development professionals.
The cross-validation of bioanalytical methods is a critical step when transferring an assay between laboratories or when data from different sites need to be combined or compared.[1][2][3] This process ensures that the method performs equivalently in different laboratory environments, with different equipment and personnel, thereby guaranteeing the integrity and consistency of pharmacokinetic and toxicokinetic data in multi-site clinical or preclinical studies.[1][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on bioanalytical method validation, which include recommendations for cross-validation.[5][6][7][8]
Comparative Analysis of Two Validated LC-MS/MS Methods for Granisetron
This guide compares two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Granisetron in human plasma. For the purpose of this guide, we will refer to them as "Method A" and "Method B".
Table 1: Comparison of Bioanalytical Method Parameters for Granisetron
| Parameter | Method A | Method B |
| Analyte | Granisetron | Granisetron |
| Internal Standard (IS) | m/z 270/201 | Stable isotopically labeled Granisetron |
| Biological Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Not explicitly specified, but used stable isotope IS |
| Chromatography | HPLC | LC-MS/MS |
| Column | Not specified | Xselect HSS T3 |
| Mobile Phase | Not specified | 20% acetonitrile in water (with 0.2 mM ammonium formate and 0.14% formic acid, pH 4) |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Granisetron: m/z 313.4/138; IS: m/z 270/201 | Not explicitly specified |
| Linearity Range | 0.02 - 20 ng/mL | 0.5 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | 0.5 ng/mL |
| Intra-day Accuracy | Within 10% of nominal | >85% |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Mean Extraction Recovery | 97.9% | Not specified |
This table is a summary of data from two separate, published methods and is intended to simulate a cross-validation comparison.[9][10]
Experimental Protocols
A detailed understanding of the experimental protocols is crucial for a successful method transfer and cross-validation.
Method A: Experimental Protocol [9]
-
Sample Preparation: 100 µL of human plasma was used for liquid-liquid extraction (LLE) to isolate Granisetron and the internal standard.
-
Chromatography and Mass Spectrometry:
-
Instrumentation: A Varian 1200L tandem mass spectrometer with an electrospray ionization source was used.
-
Mode: The analysis was performed in the selected reaction monitoring (SRM) mode.
-
Transitions: The precursor-to-product ion transitions monitored were m/z 313.4 → 138 for Granisetron and m/z 270 → 201 for the internal standard.
-
-
Validation Parameters:
-
Linearity: The method was linear over the concentration range of 0.02 to 20 ng/mL in human plasma.
-
LLOQ: The lower limit of quantification was established at 0.02 ng/mL, with a relative standard deviation of less than 15%.
-
Accuracy and Precision: Intra-day accuracy was within 10% of the nominal concentration, and the intra-day precision was better than a 15% coefficient of variation (CV).
-
Recovery: The mean extraction recovery was 97.9%.
-
Method B: Experimental Protocol [10]
-
Sample Preparation: While the specific extraction method is not detailed, the use of a stable isotopically labeled internal standard suggests a robust sample preparation technique was employed to minimize matrix effects.
-
Chromatography and Mass Spectrometry:
-
Instrumentation: A liquid chromatography-tandem mass spectrometry system was used.
-
Column: An Xselect HSS T3 analytical column was used for chromatographic separation.
-
Mobile Phase: An isocratic mobile phase consisting of 20% acetonitrile in water, containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4), was used.
-
Ionization and Detection: Tandem mass spectrometry was operated in the positive electrospray ionization mode with multiple reaction monitoring.
-
-
Validation Parameters:
-
Linearity: The standard curve was linear in the concentration range of 0.5 to 100 ng/mL for Granisetron in human plasma.
-
Accuracy and Precision: The accuracy was greater than 85%, and the precision, determined by the coefficient of variation, was less than 10%.
-
Matrix Effects: No significant matrix effects were observed for Granisetron.
-
Workflow for Inter-Laboratory Bioanalytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories.
Caption: Workflow for inter-laboratory bioanalytical method cross-validation.
Alternative Bioanalytical Methods for Granisetron
While LC-MS/MS is a widely used and highly sensitive technique for Granisetron analysis, other methods have also been developed and validated. These include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Several RP-HPLC methods have been established for the quantification of Granisetron in pharmaceutical dosage forms.[11][12] These methods are generally simpler and more accessible than LC-MS/MS but may lack the sensitivity required for low concentrations in biological matrices.
-
HPLC with fluorescence detection: This method offers enhanced sensitivity compared to UV detection and has been successfully applied to determine Granisetron and its major metabolite in human plasma.[13]
-
Spectrophotometric methods: UV spectrophotometry has been used for the quantification of Granisetron in bulk drug and pharmaceutical formulations.[14][15] These methods are cost-effective and rapid but are generally not suitable for bioanalytical applications due to lower sensitivity and potential for interference from biological matrix components.
-
Ultra-Performance Liquid Chromatography (UPLC): A stability-indicating RP-UPLC method has been developed for the determination of Granisetron, offering faster analysis times and improved resolution compared to conventional HPLC.[16]
The choice of an appropriate bioanalytical method depends on the specific requirements of the study, including the desired sensitivity, the nature of the biological matrix, and the available instrumentation. For pharmacokinetic studies requiring high sensitivity and selectivity, LC-MS/MS remains the gold standard. However, for other applications, such as quality control of pharmaceutical formulations, alternative methods like HPLC with UV or fluorescence detection may be more suitable. A thorough cross-validation is essential when data from different methods or laboratories are to be compared to ensure data integrity and reliability.
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jmpas.com [jmpas.com]
- 15. First derivative spectrophotometric determination of granisetron hydrochloride in presence of its hydrolytic products and preservative and application to pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ejbps.com [ejbps.com]
Superior Accuracy and Precision in Granisetron Quantification: A Comparative Analysis of Deuterated Internal Standard LC-MS/MS
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of methodologies for the quantification of Granisetron, a potent 5-HT3 antagonist used in the prevention of nausea and vomiting. Particular focus is given to the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a deuterated internal standard (IS) against alternative analytical techniques.
The use of a stable isotope-labeled internal standard, such as deuterated Granisetron, is the gold standard in quantitative bioanalysis. This is due to its ability to mimic the analyte throughout the extraction, chromatography, and ionization processes, thereby compensating for variability and matrix effects. This guide presents supporting experimental data demonstrating the enhanced accuracy and precision of this method.
Quantitative Performance Data
The following tables summarize the performance characteristics of Granisetron quantification using an LC-MS/MS method with a deuterated internal standard compared to other analytical techniques.
Table 1: Performance of LC-MS/MS with Deuterated Internal Standard for Granisetron Quantification in Human Plasma
| Parameter | Performance | Reference |
| Linearity Range | 0.5 - 100 ng/mL | [1] |
| Accuracy | >85% | [1] |
| Precision (CV%) | <10% | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1] |
Table 2: Performance of Alternative Methods for Granisetron Quantification in Human Plasma
| Method | Linearity Range | Accuracy/Recovery | Precision (CV%) | LLOQ | Reference |
| LC-MS/MS (Non-deuterated IS) | 0.02 - 20 ng/mL | Within 10% of nominal | <15% | 0.02 ng/mL | [2] |
| HPLC-Fluorescence | 0.5 - 100 ng/mL | >90% (recovery) | 2 - 8% | 0.3 ng/mL | [3] |
Experimental Protocols
A detailed methodology for the quantification of Granisetron in human plasma using LC-MS/MS with a deuterated internal standard is provided below. This protocol is synthesized from validated methods reported in the scientific literature.
LC-MS/MS with Deuterated Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add the deuterated Granisetron internal standard.
-
Isolate the analyte and internal standard by liquid-liquid extraction.[2]
2. Chromatographic Separation
-
Column: Xselect HSS T3 analytical column.[1]
-
Mobile Phase: Isocratic elution with 20% acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4).[1]
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Run Time: 2.0 min.[2]
3. Mass Spectrometric Detection
-
Instrument: Tandem mass spectrometer with positive electrospray ionization (ESI).[1]
-
Mode: Multiple Reaction Monitoring (MRM).[1]
-
Transitions:
-
Granisetron: m/z 313.4 → 138[2]
-
Deuterated Granisetron IS: (Specific transitions for the deuterated analog would be used)
-
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of Granisetron using a deuterated internal standard with LC-MS/MS.
Caption: Workflow for Granisetron quantification by LC-MS/MS.
Discussion of Method Comparison
The data presented highlight the robustness of the LC-MS/MS method employing a deuterated internal standard. The co-elution of the deuterated IS with the native analyte allows for effective correction of variations during sample preparation and instrument analysis, leading to high accuracy and precision.
While the LC-MS/MS method with a non-deuterated IS also demonstrates good performance with a lower LLOQ, the use of a deuterated standard is generally preferred to account for any potential differences in extraction efficiency and ionization suppression between the analyte and a structurally different IS.[2]
The HPLC-Fluorescence method is a viable alternative and shows good precision and recovery.[3] However, LC-MS/MS methods typically offer superior selectivity and sensitivity, which is crucial for bioanalytical assays where low concentrations of the drug need to be accurately measured in complex biological matrices.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic determination of granisetron in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Bioanalytical Methods for 7-Hydroxy Granisetron: A Comparative Guide
This guide provides a comparative assessment of the specificity of various bioanalytical methods for the quantification of 7-Hydroxy Granisetron, the primary active metabolite of the antiemetic drug Granisetron. Specificity is a critical parameter in bioanalytical method validation, ensuring that the method accurately measures the analyte of interest without interference from other substances, such as the parent drug, other metabolites, or endogenous matrix components. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolism studies of Granisetron.
Comparative Analysis of Bioanalytical Methods
Several analytical techniques have been employed for the simultaneous determination of Granisetron and 7-Hydroxy Granisetron in biological matrices. The most common methods are based on Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection. The specificity of these methods is paramount for accurate pharmacokinetic assessment.
Table 1: Comparison of Specificity Parameters for 7-Hydroxy Granisetron Bioanalytical Methods
| Method | Analyte(s) | Matrix | Specificity Assessment | Potential Interferences Investigated | Outcome | Reference |
| LC-MS/MS | Granisetron and 7-Hydroxy Granisetron | Human Plasma and Urine | Analysis of blank matrix from multiple sources, chromatographic separation. | Endogenous plasma and urine components, parent drug (Granisetron). | No significant matrix effects were observed for 7-Hydroxy Granisetron. The use of specific MRM transitions enhances selectivity. | [1][2] |
| LC-MS/MS | Granisetron and 7-Hydroxy Granisetron | Dog Plasma | On-line sample enrichment with ISRP guard columns and SRM detection. | Endogenous plasma components. | The method was described as highly selective. | [3] |
| HPLC-Fluorescence | Granisetron and 7-Hydroxy Granisetron | Human Plasma | Chromatographic resolution of analytes from endogenous peaks. | Endogenous plasma components. | The compounds were well resolved from endogenous peaks. | [4] |
| HPLC-Fluorescence and Electrochemical | Granisetron and 7-Hydroxy Granisetron | Human Plasma | Solid-phase extraction and chromatographic separation. | Endogenous plasma components. | The method was described as highly sensitive and selective. | [5] |
Experimental Protocols for Specificity Assessment
The evaluation of specificity in a bioanalytical method for 7-Hydroxy Granisetron typically involves the following experimental procedures.
1. Analysis of Blank Matrix:
-
Objective: To assess interference from endogenous components in the biological matrix.
-
Protocol:
-
Obtain at least six different batches of the blank biological matrix (e.g., human plasma, urine) from individual donors.
-
Process these blank samples using the complete analytical method (extraction, chromatography, and detection).
-
Analyze the chromatograms for any interfering peaks at the retention time of 7-Hydroxy Granisetron and its internal standard.
-
The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.[6]
-
2. Cross-Reactivity with Parent Drug and Metabolites:
-
Objective: To ensure that the parent drug (Granisetron) and other potential metabolites do not interfere with the quantification of 7-Hydroxy Granisetron.
-
Protocol:
-
Prepare samples by spiking the blank matrix with high concentrations of Granisetron and any other known metabolites.
-
Analyze these samples using the validated method.
-
Evaluate the chromatograms for any signal at the mass transition and retention time of 7-Hydroxy Granisetron.
-
The contribution of the parent drug and other metabolites to the 7-Hydroxy Granisetron signal should be negligible.
-
3. Chromatographic Specificity:
-
Objective: To demonstrate the separation of 7-Hydroxy Granisetron from other components in the sample.
-
Protocol:
-
Develop a chromatographic method that provides adequate resolution between 7-Hydroxy Granisetron, Granisetron, and their respective internal standards.
-
Inject a mixture of all analytes and internal standards to confirm baseline separation or sufficient resolution to prevent co-elution and subsequent ion suppression/enhancement in mass spectrometric detection.
-
Signaling Pathway and Metabolism
Granisetron is a selective 5-HT3 receptor antagonist.[7] Its antiemetic effect is mediated through the blockade of serotonin receptors both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone.[7] The metabolism of Granisetron is a key factor in its clearance and the formation of active metabolites.
Granisetron is extensively metabolized in the liver, primarily through N-demethylation and aromatic ring oxidation.[8] The major active metabolite is 7-Hydroxy Granisetron.[9][10] In humans, 7-hydroxylation is a predominant metabolic pathway.[10] Studies have indicated the involvement of the cytochrome P450 3A (CYP3A) subfamily in the metabolism of Granisetron.[8][9]
Experimental Workflow for Specificity Assessment
The following diagram illustrates a typical workflow for assessing the specificity of a bioanalytical method for 7-Hydroxy Granisetron.
Logical Framework for Specificity Determination
This diagram outlines the logical steps involved in concluding the specificity of a bioanalytical method.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct plasma liquid chromatographic-tandem mass spectrometric analysis of granisetron and its 7-hydroxy metabolite utilizing internal surface reversed-phase guard columns and automated column switching devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and disposition of 14C-granisetron in rat, dog and man after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Granisetron Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of different granisetron formulations, supported by experimental data. Granisetron, a selective 5-HT3 receptor antagonist, is a crucial agent in the management of nausea and vomiting, particularly that induced by chemotherapy and radiation.[1][2][3] The efficacy of granisetron is intrinsically linked to its bioavailability, which can vary significantly depending on the route of administration. This guide will delve into the pharmacokinetic profiles of intravenous, oral, and transdermal formulations of granisetron to inform research and development in this area.
Comparative Pharmacokinetic Data
The bioavailability and pharmacokinetic profile of granisetron are significantly influenced by its formulation and route of administration. Intravenous administration provides immediate and complete bioavailability, while oral and transdermal formulations offer convenience and prolonged drug exposure, respectively. The following table summarizes key pharmacokinetic parameters from various studies to facilitate a direct comparison between intravenous, oral, and transdermal patch formulations.
| Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (t1/2) (hours) |
| Intravenous | 1 mg | Higher Cmax generally observed in males | Not Applicable | No difference in mean AUC between males and females | ~8.95 |
| Oral Tablet | 2 mg | 4.7 | 2 | 306 (over 5 days) | 6.4 - 7.9 |
| Oral Capsule | 1 mg (twice daily) | 7.42 | Not Specified | 52.1 | Not Specified |
| Transdermal Patch | 3.1 mg/24h (52 cm²) | Lower than oral | 48 | 420 (over 6 days) | 36 |
| Buccal Formulation | 1.4 mg | 12.09 ± 4.47 | 8 | 89.97 | Not Specified |
| Orally Disintegrating Tablet | 2 mg | 7.42 ± 2.19 | 1.3 ± 0.4 | 43.18 ± 13.04 (0-24h) | 5.62 ± 1.95 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data compiled from multiple sources.[4][5][6][7][8][9][10] Note that direct comparison between studies should be made with caution due to potential differences in study design, patient populations, and analytical methods.
Experimental Protocols
The data presented in this guide are derived from clinical trials employing rigorous pharmacokinetic and bioequivalence study designs. A typical experimental protocol for a comparative bioavailability study of different granisetron formulations is outlined below.
Study Design:
A common approach is a randomized, open-label, crossover study.[8][10] In this design, a group of healthy volunteers or patients receives each of the different granisetron formulations in a sequential order, with a washout period between each administration to ensure the complete elimination of the drug from the system before the next formulation is given.[8] For formulations with a long half-life, such as the transdermal patch, a parallel-group design may be more appropriate, where different groups of subjects receive each formulation.[4]
Subject Population:
Studies are typically conducted in healthy adult volunteers to minimize variability.[8] However, for oncology drugs like granisetron, studies are also conducted in cancer patients undergoing chemotherapy to assess the drug's performance in the target population.[10] Key inclusion and exclusion criteria are established to ensure a homogenous study population.
Drug Administration and Dosing:
-
Intravenous (IV): Administered as a single bolus injection or a short infusion.
-
Oral: Administered as a tablet or capsule with a standardized volume of water after a period of fasting.[7]
-
Transdermal Patch: Applied to a clean, dry, and non-irritated area of the skin, typically the upper arm or abdomen.[11]
Pharmacokinetic Sampling:
Blood samples are collected at predetermined time points before and after drug administration. The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug. For oral and IV formulations, this typically involves frequent sampling in the initial hours followed by less frequent sampling. For transdermal systems, sampling is extended over several days to capture the prolonged release profile.[5][12]
Analytical Method:
Plasma concentrations of granisetron are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[8] This method provides the necessary sensitivity and selectivity for quantifying drug concentrations in biological matrices.
Pharmacokinetic Analysis:
The primary pharmacokinetic parameters (Cmax, Tmax, and AUC) are calculated from the plasma concentration-time data using non-compartmental methods. Statistical analyses are then performed to compare these parameters between the different formulations and to assess bioequivalence.
Visualizing the Mechanism and Methodology
To further aid in the understanding of granisetron's function and the evaluation of its formulations, the following diagrams illustrate its signaling pathway and a typical experimental workflow for a comparative bioavailability study.
Caption: Granisetron's antiemetic signaling pathway.
Caption: Experimental workflow for a comparative bioavailability study.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 3. irispublishers.com [irispublishers.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacokinetics of a granisetron transdermal system for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Provesicular granisetron hydrochloride buccal formulations: in vitro evaluation and preliminary investigation of in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Use and cardiovascular safety of transdermal and other granisetron preparations in cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the bioequivalence of tablet and capsule formulations of granisetron in patients undergoing cytotoxic chemotherapy for malignant disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Pharmacokinetics, safety, and efficacy of APF530 (extended-release granisetron) in patients receiving moderately or highly emetogenic chemotherapy: results of two Phase II trials - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Limit of Quantification for 7-Hydroxy Granisetron: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately determining the limit of quantification (LOQ) for drug metabolites is a critical aspect of bioanalytical method validation.[1][2] This guide provides a comparative overview of established analytical methods for quantifying 7-Hydroxy Granisetron, the major active metabolite of the antiemetic drug Granisetron.[3][4] Detailed experimental protocols and data are presented to assist in the selection and implementation of a suitable analytical method.
The determination of the LOQ is essential for ensuring the reliability and reproducibility of quantitative data in pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][5] Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines for the validation of analytical procedures, including the determination of the LOQ.[6][7][8]
Comparative Analysis of Analytical Methods
Several analytical methods have been successfully employed for the quantification of 7-Hydroxy Granisetron in biological matrices. The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.[3][4][9] A summary of their performance characteristics is presented in the table below.
| Parameter | LC-MS/MS Method | HPLC-Fluorescence Detection Method | HPLC-Electrochemical Detection Method |
| Limit of Quantification (LOQ) | 0.1 ng/mL in human plasma[3] | 0.1 ng/mL in human plasma[9] | 0.25 ng/mL in human plasma[4] |
| Linearity Range | 0.1 - 100 ng/mL in human plasma[3] | 0.1 - 50 ng/mL in human plasma[9] | 0.25 - 50 ng/mL in human plasma |
| Precision (%RSD) | < 10%[3] | < 7.23%[9] | < 13%[4] |
| Accuracy (%Recovery) | > 85%[3] | Not explicitly stated | Within 13% of nominal values[4] |
| Internal Standard | Stable isotopically labeled 7-hydroxy granisetron[3] | Not explicitly stated | Structural analog |
Note: The performance characteristics can vary based on the specific instrumentation, reagents, and laboratory conditions.
Experimental Protocol: Establishing the LOQ by LC-MS/MS
This section outlines a detailed protocol for determining the LOQ of 7-Hydroxy Granisetron in human plasma using an LC-MS/MS method, based on established and validated procedures.[3]
1. Materials and Reagents:
-
7-Hydroxy Granisetron reference standard
-
Stable isotopically labeled 7-Hydroxy Granisetron (internal standard, IS)
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of 7-Hydroxy Granisetron (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Prepare a stock solution of the internal standard (IS) in a similar manner.
3. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the working standard solutions to create a calibration curve with a minimum of six non-zero concentration levels.[1] A typical range for 7-Hydroxy Granisetron is 0.1 ng/mL to 100 ng/mL.[3]
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).
4. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the internal standard.
-
Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Analytical Column: An Xselect HSS T3 column or equivalent.[3]
-
Mobile Phase: An isocratic mobile phase of 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4).[3]
-
Flow Rate: A suitable flow rate for the column.
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[3]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 7-Hydroxy Granisetron and its internal standard.
6. Determination of the Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[8] There are several methods to determine the LOQ as recommended by the ICH guidelines:[6][10]
-
Signal-to-Noise Ratio: This is a common approach for instrumental methods that exhibit baseline noise.[8] The LOQ is typically established at a signal-to-noise ratio of 10:1.[6][11]
-
Analyze a series of diluted solutions of 7-Hydroxy Granisetron.
-
Determine the concentration at which the signal-to-noise ratio is consistently 10:1.
-
-
Standard Deviation of the Response and the Slope: This method uses the standard deviation of the response and the slope of the calibration curve.[10]
-
LOQ = (10 * σ) / S
-
σ = the standard deviation of the response (can be determined from the y-intercepts of regression lines or the standard deviation of blank samples).
-
S = the slope of the calibration curve.
-
-
7. Validation of the LOQ: Once the LOQ is determined, it must be validated by analyzing a suitable number of samples prepared at the LOQ concentration to demonstrate that the method provides an acceptable degree of precision and accuracy at this level.[12] The precision, expressed as the relative standard deviation (%RSD), should typically be within 20%, and the accuracy should be within 80-120%.
Workflow for Establishing the Limit of Quantification
The following diagram illustrates the general workflow for determining the LOQ of an analyte in a biological matrix.
Caption: Workflow for LOQ Determination.
This guide provides a framework for establishing the limit of quantification for 7-Hydroxy Granisetron. The choice of analytical method will depend on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the nature of the biological matrix. Adherence to regulatory guidelines and thorough method validation are paramount to ensure the generation of high-quality, reliable data in drug development.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
- 3. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Detection & Quantification Limits – Pharma Validation [pharmavalidation.in]
- 7. ICH guidelines Q 2: Significance and symbolism [wisdomlib.org]
- 8. database.ich.org [database.ich.org]
- 9. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 11. Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Analytical Method Validation by HPLC [pharmaspecialists.com]
- 12. fda.gov [fda.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 7-Hydroxy Granisetron-d3
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, not only during experimentation but also in the crucial final step of waste disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Hydroxy Granisetron-d3, a deuterated analog of a granisetron metabolite used in pharmacokinetic research. Following these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory to prevent skin contact.
-
Respiratory Protection: In case of dust formation or aerosols, a NIOSH-approved respirator is recommended.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper disposal begins with accurate waste characterization. As a pharmaceutical research compound, 7-Hydroxy Granisetron-d3 waste must be treated as hazardous chemical waste. It is imperative to never dispose of this compound down the drain or in regular trash.[1]
Waste Segregation is Key:
-
Solid Waste: Unused or expired 7-Hydroxy Granisetron-d3, contaminated lab supplies (e.g., weigh boats, filter paper, contaminated PPE).
-
Liquid Waste: Solutions containing 7-Hydroxy Granisetron-d3, rinsates from cleaning contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, or glass pipettes.
It is critical to segregate waste based on its physical and chemical properties to prevent dangerous reactions.[2][3] For instance, do not mix aqueous waste with organic solvent waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of 7-Hydroxy Granisetron-d3.
1. Container Selection and Labeling:
-
Choose a container that is chemically compatible with the waste. For solids, a sealable, sturdy plastic container is suitable. For liquids, use a labeled, leak-proof waste bottle.
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "7-Hydroxy Granisetron-d3".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards associated with the waste (e.g., "Toxic," "Handle with Care").
-
2. Waste Accumulation and Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4]
-
Keep waste containers closed at all times, except when adding waste.[4][5]
-
Ensure that incompatible waste streams are physically separated to prevent accidental mixing.[3]
3. Disposal of Empty Containers:
-
Empty containers that held 7-Hydroxy Granisetron-d3 should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
After triple-rinsing, the container can be considered "empty" and may be disposed of in the regular trash, provided all labels are removed or defaced.[5] However, always check with your institution's Environmental Health and Safety (EHS) office for specific guidance.
4. Arranging for Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowed time (typically 12 months for satellite accumulation areas), contact your institution's EHS office to arrange for a hazardous waste pickup.[4]
-
Do not attempt to transport hazardous waste off-site yourself. Transportation of hazardous waste must be done by trained and certified professionals in accordance with Department of Transportation (DOT) regulations.
Regulatory Framework: Ensuring Compliance
The disposal of chemical waste from laboratories is regulated by several federal and state agencies. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[3][6] Your institution's EHS office is responsible for ensuring that all waste disposal practices are in compliance with these regulations.
While the deuterated nature of 7-Hydroxy Granisetron-d3 may subject it to additional regulations related to "prescribed substances" in some contexts, these typically apply to large quantities and import/export activities.[7] For small quantities used in laboratory research, the primary disposal concern is its classification as pharmaceutical and chemical waste.
Experimental Protocol Considerations
When designing experiments involving 7-Hydroxy Granisetron-d3, it is prudent to incorporate waste minimization strategies.[4]
-
Source Reduction: Order and use the smallest quantity of the chemical necessary for your experiments.[4]
-
Scale Reduction: If possible, reduce the scale of your experiments to generate less waste.[4]
By planning for disposal before an experiment begins, you can ensure a safer and more environmentally responsible research process.[5]
Below is a workflow diagram illustrating the proper disposal procedures for 7-Hydroxy Granisetron-d3.
Caption: Disposal workflow for 7-Hydroxy Granisetron-d3.
References
- 1. acs.org [acs.org]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. hwb.gov.in [hwb.gov.in]
Personal protective equipment for handling 7-Hydroxy Granisetron-d3
I. Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with 7-Hydroxy Granisetron-d3 are expected to be similar to its parent compound, Granisetron, which is harmful if swallowed.[1] As a potent pharmaceutical compound, it should be handled with care to avoid exposure. The deuterated nature of the compound does not significantly alter its chemical reactivity under normal laboratory conditions but may affect its metabolic profile.[2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from splashes or airborne particles. |
| Respiratory Protection | N95 respirator or higher, depending on the scale of work and potential for aerosolization. For large quantities or in case of spills, a powered air-purifying respirator (PAPR) may be necessary.[4][5] | Minimizes inhalation of the compound, especially if it is a powder. |
| Body Protection | A long-sleeved laboratory coat is mandatory. For procedures with a higher risk of contamination, disposable coveralls (e.g., Tyvek®) are recommended.[4][6] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. Shoe covers should be used in designated potent compound handling areas.[4] | Prevents contamination of personal footwear and subsequent spread outside the laboratory. |
II. Operational Plan: Safe Handling Protocol
A. Engineering Controls:
-
Ventilation: All handling of 7-Hydroxy Granisetron-d3, especially weighing and solution preparation, should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Containment: For handling larger quantities of the solid compound, the use of a containment system such as a glove bag is recommended to reduce the risk of aerosolization and operator exposure.[5]
B. Standard Operating Procedure:
-
Preparation:
-
Designate a specific area within the laboratory for handling 7-Hydroxy Granisetron-d3.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment (spatulas, weighing paper, vials, solvents) and place them inside the fume hood or glove box before starting.
-
Have a spill kit readily accessible.
-
-
Weighing and Aliquoting:
-
Perform all weighing operations within a fume hood or on a balance with a draft shield.
-
Use disposable weighing boats or papers to avoid cross-contamination.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Cap vials securely and mix by gentle inversion or vortexing.
-
If sonication is required, ensure the vial is properly sealed.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Remove PPE in the designated area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
III. Disposal Plan
All waste generated from handling 7-Hydroxy Granisetron-d3 must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (gloves, wipes, weighing papers, etc.) should be collected in a dedicated, clearly labeled hazardous waste bag. |
| Liquid Waste | Unused solutions and solvent rinses should be collected in a sealed, properly labeled hazardous waste container. Avoid mixing with incompatible waste streams. |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
IV. Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of 7-Hydroxy Granisetron-d3.
Caption: Workflow for Safe Handling of 7-Hydroxy Granisetron-d3.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. jrfglobal.com [jrfglobal.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. aiha.org [aiha.org]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
